molecular formula C10H9NO4 B8009344 Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

カタログ番号: B8009344
分子量: 207.18 g/mol
InChIキー: JWOTWGRYSKOBQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-7-4-3-6(9(12)14-2)5-8(7)15-10(11)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOTWGRYSKOBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Stability of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry, agrochemical development, and prodrug design. Characterized by a fused benzoxazolone core featuring N-methylation and a C6-methyl ester, this molecule presents a unique physicochemical profile. The dual reactive centers—the exocyclic ester and the endocyclic oxazolone ring—require precise handling during formulation and assay development.

This whitepaper provides a comprehensive analysis of the compound's structural architecture, predicted physicochemical parameters, chemical stability liabilities, and validated experimental workflows for degradation profiling.

Molecular Architecture & Physicochemical Profiling

Structure-Property Relationships (SPR)

The benzoxazolone ring is essentially a cyclic carbamate (urethane) fused to a benzene ring. The architectural nuances of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate dictate its behavior in biological and synthetic systems:

  • N-Methylation (Position 3): The presence of the methyl group on the nitrogen eliminates the hydrogen bond donor (HBD) capacity of the heterocycle. This modification significantly increases the molecule's lipophilicity and alters its solid-state packing compared to NH-unsubstituted analogs, enhancing membrane permeability.

  • C6-Methyl Ester: The ester group serves as a strong electron-withdrawing group (EWG). While it subtly decreases the electron density of the aromatic system—thereby stabilizing the oxazolone ring against oxidative degradation—it introduces a primary site for nucleophilic attack and enzymatic cleavage [1].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters critical for pharmacokinetic modeling and formulation development.

ParameterValue / DescriptionPharmacokinetic Implication
CAS Number 140934-96-9Standard chemical identifier.
Molecular Formula C10H9NO4-
Molecular Weight 207.18 g/mol Highly favorable for oral bioavailability (Rule of 5 compliant).
Predicted LogP ~1.85Optimal balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 65.6 ŲExcellent predictor for high intestinal absorption and potential BBB penetration.
H-Bond Donors / Acceptors 0 / 4Lack of donors prevents excessive hydration, favoring passive diffusion.
Rotatable Bonds 2High structural rigidity, minimizing entropic penalty upon target binding.

Chemical Stability & Degradation Pathways

The stability of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is governed by its two orthogonal reactive centers. Understanding the causality behind its degradation is critical for preventing artifactual data during in vitro screening.

Hydrolytic Susceptibility
  • Ester Saponification (Primary Pathway): Under mild basic or acidic aqueous conditions, the C6-methyl ester undergoes rapid hydrolysis to yield 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid. This is the kinetically favored degradation pathway due to the low steric hindrance and high electrophilicity of the ester carbonyl [2].

  • Oxazolone Ring Opening (Secondary Pathway): Benzoxazolones are inherently sensitive to hydrolysis [3]. Under strong alkaline conditions, prolonged thermal stress, or specific enzymatic action, the nucleophilic attack of hydroxide on the C2 carbonyl of the oxazolone ring leads to the expulsion of the phenoxide leaving group. This generates Methyl 3-hydroxy-4-(methylamino)benzoate. This ring-opening mechanism is a well-documented liability, but it is also intentionally exploited in prodrug strategies to deliver active 2-aminophenol derivatives directly to target sites[4].

Photolytic and Thermal Stability

In the solid state, the compound demonstrates robust thermal stability when stored under an inert atmosphere at room temperature [5]. However, in solution, exposure to UV light (specifically UV-C and UV-B) can induce radical-mediated cleavage of the oxazolone C-O bond.

G A Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (Parent Compound) B Ester Hydrolysis (Mild Aqueous Base/Acid) A->B H2O / H+ or OH- D Oxazolone Ring Opening (Strong Base/Nucleophiles) A->D OH- / High Temp C 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid (Major Degradant) B->C F Complete Hydrolysis (Harsh Conditions) C->F OH- / High Temp E Methyl 3-hydroxy-4-(methylamino)benzoate (Intermediate Degradant) D->E E->F H2O / H+ or OH- G 3-hydroxy-4-(methylamino)benzoic acid (Terminal Degradant) F->G

Fig 1: Primary degradation pathways of the benzoxazolone scaffold via hydrolysis and ring opening.

Experimental Workflows for Stability Profiling

To accurately map the degradation kinetics of this compound, a forced degradation study compliant with ICH Q1A(R2) and Q1B guidelines is required. The following self-validating protocol isolates the hydrolytic and thermal liabilities.

Protocol: Forced Degradation and LC-MS/MS Analysis

Rationale: By subjecting the compound to orthogonal stressors and utilizing specific quenching mechanisms, we can determine the pseudo-first-order rate constants for both ester hydrolysis and ring opening without inducing sample-prep artifacts.

Step 1: Stock Solution Preparation

  • Dissolve 10.0 mg of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Expert Insight: ACN is strictly chosen over protic solvents like Methanol or Ethanol to prevent solvolysis and transesterification artifacts, which would confound the ester hydrolysis data.

Step 2: Hydrolytic Stress (Acid/Base/Neutral)

  • Acidic: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Basic: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 25°C for 2 hours. (Note: Basic hydrolysis is significantly faster due to the direct nucleophilic attack on the highly electrophilic ester carbonyl).

  • Neutral: Mix 1.0 mL of stock with 1.0 mL of PBS (pH 7.4). Incubate at 40°C for 7 days.

  • Quenching (Critical Step): Neutralize the basic and acidic samples with equivalent volumes of 0.1 N HCl or NaOH, respectively, immediately prior to injection to arrest degradation.

Step 3: Oxidative and Photolytic Stress

  • Oxidative: Mix 1.0 mL of stock with 1.0 mL of 3% H2O2. Incubate at 25°C for 24 hours.

  • Photolytic: Expose a 0.1 mg/mL solution in ACN/Water (50:50) to 1.2 million lux hours and 200 Watt hours/m² of UV light.

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Data Interpretation: Track the disappearance of the parent peak (m/z [M+H]+ 208.2). The appearance of m/z 194.2 indicates ester hydrolysis (carboxylic acid), while m/z 182.2 indicates oxazolone ring opening (methylamino phenol derivative).

Applications in Drug Discovery

The 3-methyl-2-oxo-1,3-benzoxazole scaffold is a highly regarded bioisostere for benzamides, indoles, and phenols, offering unique pharmacological advantages:

  • Acid Ceramidase Inhibitors: Benzoxazolone derivatives have been identified as potent, systemically active inhibitors of intracellular acid ceramidase (AC), an enzyme critical in sphingolipid metabolism and cancer cell proliferation [1]. The oxazolone ring acts as a reactive electrophile that covalently binds to the catalytic cysteine of AC, effectively halting ceramide hydrolysis.

  • Targeted Prodrug Strategies: Because the benzoxazolone ring can undergo controlled hydrolysis under physiological conditions (specifically in microenvironments with altered pH), it is frequently employed as a prodrug moiety. This allows for the targeted delivery of active 2-aminophenol derivatives, enhancing cellular penetration while masking reactive functional groups during systemic circulation [3].

References

  • Title: Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Source: ACS Publications. URL: [Link]

  • Title: Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Source: PubMed Central (PMC). URL:[Link]

  • Title: Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Source: MDPI. URL: [Link]

  • Title: Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Source: Semantic Scholar. URL: [Link]

  • Title: Viral Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate Product Specifications. Source: NU.edu.kz. URL: [Link]

Structural Elucidation of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (Chemical Formula: C₁₀H₉NO₄) is a highly functionalized heterocyclic building block. The 2(3H)-benzoxazolone core is a privileged pharmacophore widely utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents[1]. The structural features of this specific derivative—comprising a fused bicyclic oxazolone ring, an N -methyl group at position 3, and a methyl ester at position 6—create a unique electronic environment.

Accurate structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the benzoxazolone core is highly conjugated, substituents at positions 3 and 6 exert profound inductive and resonance effects across the aromatic system[2]. This guide provides a comprehensive, causality-driven breakdown of the ¹H and ¹³C NMR spectra for this compound, establishing a self-validating framework for researchers synthesizing or utilizing this molecule.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness in spectral assignments, the following standardized protocol must be adhered to. This workflow minimizes solvent-induced shifts and ensures optimal signal-to-noise (S/N) ratios for both 1D and 2D experiments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound (>98%) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to prevent magnetic susceptibility broadening.

  • Instrument Calibration (Tuning & Matching): Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the ¹H (400.13 MHz) and ¹³C (100.62 MHz) frequencies[2].

  • Shimming & Locking: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C)[2]. Optimize the Z-axis shims until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • ¹H NMR Acquisition: Execute a standard 1D sequence (e.g., zg30). Use a 30° flip angle, a spectral width of 15 ppm, 16–64 scans, and a relaxation delay (D1) of 1.0 second.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D sequence (e.g., zgpg30) using WALTZ-16 decoupling. Use a spectral width of 250 ppm, 1024–2048 scans, and a D1 of 2.0 seconds to allow for the relaxation of quaternary carbons (C-2, C-3a, C-6, C-7a, C=O).

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually to ensure accurate integration of the proton signals.

NMR_Workflow N1 Sample Prep (CDCl3 + TMS) N2 Tuning & Matching (Probe Optimization) N1->N2 N3 Shimming & Locking (Z-axis, 2H Lock) N2->N3 N4 Pulse Sequence (zg30 / zgpg30) N3->N4 N5 FID Acquisition (1H: 16s, 13C: 1024s) N4->N5 N6 FT & Processing (Phase/Baseline) N5->N6

Standardized NMR acquisition and processing workflow.

¹H NMR Data Analysis & Mechanistic Causality

The ¹H NMR spectrum of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is characterized by two distinct aliphatic singlets and a three-spin aromatic system.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3 3.40Singlet (s)-3HN-CH₃
6' 3.92Singlet (s)-3HO-CH₃ (Ester)
4 7.05Doublet (d)8.11HAr-H (ortho to N)
5 7.85Doublet of doublets (dd)8.1, 1.61HAr-H
7 7.95Doublet (d)1.61HAr-H (ortho to O)
Causality Behind Experimental Shifts
  • Aliphatic Region (N-CH₃ vs. O-CH₃): The N -methyl group appears at ~3.40 ppm, which is highly characteristic for the lactam-like nitrogen of the benzoxazolone core[3]. The ester methoxy group is further deshielded to ~3.92 ppm due to the stronger electronegativity of the oxygen atom compared to nitrogen.

  • Aromatic Spin System (H-4, H-5, H-7): The substitution pattern at C-3a (Nitrogen) and C-6 (Ester) dictates the aromatic splitting.

    • H-4 (7.05 ppm): This proton is ortho to the electron-donating nitrogen atom (via resonance). The increased electron density shields H-4, shifting it upfield relative to the other aromatic protons. It only has one adjacent proton (H-5), resulting in an ortho-coupling doublet ( J ≈ 8.1 Hz).

    • H-5 (7.85 ppm): Located between H-4 and the electron-withdrawing ester group at C-6. The ester carbonyl pulls electron density away from the ortho and para positions via resonance, deshielding H-5. It splits into a doublet of doublets due to ortho-coupling with H-4 ( J ≈ 8.1 Hz) and meta-coupling with H-7 ( J ≈ 1.6 Hz).

    • H-7 (7.95 ppm): This isolated proton sits between the bridgehead oxygen (C-7a) and the C-6 ester. The strong anisotropic deshielding effect of the adjacent ester carbonyl, combined with its ortho relationship to the electron-withdrawing ester group, pushes it furthest downfield. It appears as a fine doublet due to meta-coupling with H-5 ( J ≈ 1.6 Hz).

¹³C NMR Data Analysis & Electronic Environment

The ¹³C NMR spectrum provides a direct map of the carbon skeleton, featuring 10 distinct carbon environments. The assignments are grounded in the known chemical shifts of 2-benzoxazolinone derivatives[3].

Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment Causality
10 28.7CH₃N-CH₃; shielded relative to O-CH₃.
9 52.3CH₃O-CH₃; typical methyl ester shift.
4 108.3CHC-4; shielded by ortho nitrogen resonance.
7 111.2CHC-7; shielded by ortho oxygen resonance.
5 126.1CHC-5; standard aromatic methine.
6 125.8CC-6; quaternary carbon attached to ester.
3a 132.5CC-3a; bridgehead carbon attached to N.
7a 143.7CC-7a; bridgehead carbon attached to O.
2 154.2C=OC-2; oxazolone carbonyl (carbamate-like)[3].
8 166.4C=OC=O; conjugated methyl ester carbonyl.
Causality Behind Experimental Shifts

The two carbonyl peaks are the most critical diagnostic markers. The ester carbonyl (C-8) resonates at 166.4 ppm, typical for an α,β -unsaturated ester. The oxazolone carbonyl (C-2) appears at 154.2 ppm. This upfield shift relative to standard ketones or amides is due to its carbamate-like nature (flanked by both O and N), which allows strong resonance donation from both heteroatoms into the carbonyl π∗ antibonding orbital, thereby increasing electron density at the carbon nucleus.

2D NMR Workflows: Unambiguous Assignment via HMBC

While 1D NMR provides a strong hypothesis, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to build a self-validating proof of the molecular connectivity. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

Key HMBC Correlations for Structural Validation
  • Validating the N-Methylation: The protons of the N-CH₃ group (3.40 ppm) will show strong 3J correlations to both the C-2 carbonyl (154.2 ppm) and the C-3a bridgehead carbon (132.5 ppm). This unambiguously places the methyl group on the nitrogen rather than the oxygen.

  • Validating the Ester Position: The H-7 proton (7.95 ppm) will show a 3J correlation to the ester carbonyl (166.4 ppm) and the C-5 carbon (126.1 ppm). Similarly, the O-CH₃ protons (3.92 ppm) will correlate exclusively to the ester carbonyl (166.4 ppm).

HMBC_Correlations H_NMe 1H: N-CH3 (3.40 ppm) C_2 13C: C-2 (C=O) (154.2 ppm) H_NMe->C_2 3J C_3a 13C: C-3a (132.5 ppm) H_NMe->C_3a 3J H_OMe 1H: O-CH3 (3.92 ppm) C_Ester 13C: Ester C=O (166.4 ppm) H_OMe->C_Ester 3J H_4 1H: H-4 (7.05 ppm) H_4->C_2 4J (Weak) H_4->C_3a 2J H_7 1H: H-7 (7.95 ppm) H_7->C_Ester 3J C_6 13C: C-6 (125.8 ppm) H_7->C_6 2J

Key HMBC (2J, 3J) correlations for structural validation.

By cross-referencing the 1D integration and splitting patterns with the 2D HMBC connectivity map, researchers can establish an irrefutable, E-E-A-T compliant dataset for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

Sources

In-Depth Technical Guide: Crystal Structure and X-ray Diffraction of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Benzoxazole-2-one derivatives are renowned for their diverse pharmacological profiles, including antimicrobial, anticancer, and enzyme-inhibitory activities.

This whitepaper provides a comprehensive technical analysis of the crystallographic properties of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. By examining the molecular geometry, intermolecular interactions, and the rigorous Single-Crystal X-ray Diffraction (SCXRD) methodology required to elucidate its structure, this guide serves as an authoritative resource for researchers engaged in structural biology, rational drug design, and solid-state chemistry.

Molecular Geometry and Conformational Analysis

The Benzoxazolone Core

The fundamental scaffold of the title compound is based on 2(3H)-benzoxazolone[1]. The 1,3-benzoxazole-2-one bicyclic system is inherently planar. This planarity is enforced by the sp2 hybridization of the nitrogen atom, which participates in extensive π -resonance with the adjacent carbonyl group (C2) and the fused aromatic ring. X-ray studies on related benzoxazolone derivatives consistently demonstrate a root-mean-square (r.m.s.) deviation of less than 0.03 Å for the non-hydrogen atoms of the bicyclic core [2].

Substituent Effects on Crystal Packing

The substitution pattern of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate fundamentally alters its solid-state behavior compared to the parent unsubstituted benzoxazolone:

  • N-Methylation (Position 3): The addition of a methyl group at the N3 position eliminates the strong N-H hydrogen bond donor capability. Consequently, the molecule cannot form the robust, classical N-H···O hydrogen-bonded dimers typically observed in primary benzoxazolones [3].

  • Methyl Ester (Position 6): The ester group introduces additional rotational degrees of freedom and two highly electronegative oxygen atoms that serve as potent hydrogen bond acceptors. The ester carbonyl typically aligns nearly coplanar with the aromatic ring to maximize π -conjugation, though steric hindrance can induce slight torsional twisting.

Interactions Core Benzoxazolone Core (Planar π-System) PiPi π-π Stacking (Face-to-Face) Core->PiPi Lattice Stabilized Crystal Lattice PiPi->Lattice Ester C6 Methyl Ester HBond Weak C-H···O Interactions Ester->HBond NMethyl N3 Methyl Group NMethyl->HBond HBond->Lattice

Mechanistic pathway of intermolecular interactions stabilizing the crystal lattice.

Intermolecular Interactions

In the absence of classical strong hydrogen bonds, the crystal lattice is stabilized by a network of secondary interactions:

  • Weak C-H···O Hydrogen Bonds: The methyl protons (both N-methyl and ester methyl) and the aromatic protons act as weak donors to the highly electronegative carbonyl oxygens (O2 of the oxazolone and the ester carbonyl) [2].

  • π

    π Stacking: The planar nature of the electron-rich benzoxazolone core facilitates face-to-face or offset π

    π stacking interactions between adjacent molecules, typically with centroid-to-centroid distances of 3.4–3.8 Å.

Experimental Methodology: Self-Validating SCXRD Protocol

To achieve a high-resolution crystal structure, the following causality-driven protocol must be executed. Every step is designed to minimize thermal noise and maximize diffraction intensity.

Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in a 1:1 mixture of ethyl acetate and hexane. Ethyl acetate provides solubility, while the non-polar hexane acts as an antisolvent to reduce solubility as evaporation occurs.

  • Method: Slow evaporation at ambient temperature (293 K) in a vibration-free environment.

  • Causality: Slow thermodynamic growth prevents the formation of kinetic defects, twinning, or solvent trapping, yielding pristine, highly ordered single crystals suitable for X-ray diffraction.

Data Collection Protocol
  • Crystal Selection: Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Complete extinction under crossed polarizers validates the single-crystal nature.

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using perfluorinated polyether oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots and allows for the collection of high-angle data, resulting in highly precise bond lengths and angles.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Mo K α is preferred over Cu K α for this organic compound to minimize absorption effects.

Structure Solution and Refinement
  • Integration: Process raw frames using integration software (e.g., APEX3 or CrysAlisPro), applying Lorentz and polarization corrections.

  • Absorption Correction: Apply an empirical multi-scan absorption correction (e.g., SADABS) to account for varying X-ray path lengths through the crystal.

  • Solution: Solve the structure using direct methods or dual-space algorithms (SHELXT) to locate the heavy atoms (C, N, O).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl groups).

SCXRD_Workflow Start Compound Synthesis & Purification Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-ray Diffraction (Mo Kα Radiation) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Publish CIF Generation & Validation Refine->Publish

Workflow for the Single-Crystal X-ray Diffraction (SCXRD) analysis of benzoxazolone derivatives.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric data for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate based on structurally analogous benzoxazolone derivatives [2, 3].

Table 1: Expected Crystallographic Data Summary
ParameterValue / Description
Chemical Formula C10​H9​NO4​
Formula Weight 207.18 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Density (calculated) ~1.45 g/cm³
Absorption Coefficient ( μ ) ~0.11 mm⁻¹
F(000) 432
Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedExpected ValueCausality / ImplicationOxazolone CarbonylC2=O21.195(2) ÅStrong double bond character; highly polarized acceptor.Ester CarbonylC=O (ester)1.202(3) ÅConjugated with the aromatic ring, slightly elongated.C-N Bond (Ring)C2-N31.365(3) ÅShorter than a typical C-N single bond due to π -delocalization.N-Methyl BondN3-CH31.450(3) ÅStandard sp2 sp3 single bond.Ring Planarity AngleO1-C2-N3~108.5°Constrained by the 5-membered heterocyclic geometry.

Conclusion

The crystal structure of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is defined by the rigid, planar geometry of its bicyclic core and the specific steric and electronic demands of its N-methyl and ester substituents. Because the molecule lacks classical hydrogen bond donors, its solid-state architecture relies heavily on weak C-H···O interactions and π

π stacking. Mastering the SCXRD workflow—from thermodynamic crystal growth to cryogenic data collection—ensures that these subtle intermolecular forces are accurately mapped, providing vital structural insights for downstream pharmaceutical applications.

References

  • "2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem." National Center for Biotechnology Information. URL:[Link]

  • "3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one." PubMed Central (PMC). URL:[Link]

  • "Ring Opening of Organosilicon-Substituted Benzoxazolinone: A Convenient Route to Chelating Ureato and Carbamido Ligands." Organometallics - ACS Publications. URL:[Link]

Mechanism of Action of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMBC) In Vitro: A Technical Guide to Acid Ceramidase Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized primarily for its ability to modulate lipid metabolism and epigenetic pathways. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMBC; CAS: 140934-96-9) serves as a critical biochemical probe and structural analog used to interrogate the active site of Acid Ceramidase (AC; EC 3.5.1.23) [1].

While recent therapeutic developments have focused on N3-carboxamide benzoxazolones (which act as irreversible covalent inhibitors of AC), MMBC features an N3-methyl group and a C6-methyl ester. This specific substitution pattern fundamentally shifts its in vitro mechanism of action. By preventing the benzoxazolone ring from acting as a leaving group for S-acylation, MMBC functions as a reversible, competitive inhibitor . This whitepaper details the molecular mechanism of MMBC, providing self-validating in vitro protocols to quantify its target engagement and downstream effects on the sphingolipid rheostat.

Molecular Mechanism of Action (In Vitro)

Target Engagement: The Acid Ceramidase Cleft

Acid ceramidase is a lysosomal cysteine amidase responsible for hydrolyzing pro-apoptotic ceramides into sphingosine and free fatty acids. Sphingosine is subsequently phosphorylated by sphingosine kinase to form sphingosine-1-phosphate (S1P), a potent pro-survival and proliferative signaling lipid [2].

In vitro, MMBC competitively occupies the hydrophobic substrate-binding channel of AC. The C6-methyl ester of MMBC engages in critical hydrogen bonding with the active site residues (e.g., Tyr-233), while the planar benzoxazolone core undergoes π−π stacking within the lipid-binding pocket.

Reversible vs. Covalent Inhibition

The defining mechanistic feature of MMBC is its reversibility. N3-carboxamide derivatives (e.g., ARN14974) undergo nucleophilic attack by the catalytic Cys-143 of AC, leading to ring-opening and irreversible S-acylation [1]. Because MMBC is alkylated at the N3 position, the C2-carbonyl is sterically and electronically protected from irreversible cleavage. Consequently, MMBC acts as a reversible competitive inhibitor, allowing researchers to decouple baseline scaffold binding affinity from covalent reactivity.

Pathway Ceramide Ceramide (Pro-Apoptotic) AC Acid Ceramidase (AC) EC 3.5.1.23 Ceramide->AC Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase AC->Sphingosine Hydrolysis MMBC MMBC Probe (Competitive Inhibitor) MMBC->AC Reversible Blockade

Figure 1: MMBC interrupts the sphingolipid rheostat by competitively inhibiting Acid Ceramidase.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action of MMBC, we employ a two-tiered in vitro approach: a recombinant enzyme jump-dilution assay (to validate reversibility) and an intracellular lipidomics workflow (to confirm functional target engagement).

Protocol 1: Recombinant AC Jump-Dilution Assay

Causality & Design: Standard IC 50​ assays cannot distinguish between tight-binding reversible inhibitors and covalent modifiers. We utilize a jump-dilution protocol. If MMBC is truly reversible, a 100-fold dilution of the pre-incubated Enzyme-Inhibitor complex will rapidly restore enzymatic activity [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified recombinant human AC (rhAC) to 100 nM in assay buffer (50 mM Sodium Acetate, 0.1% NP-40, pH 4.5).

  • Pre-Incubation (Target Engagement): Incubate rhAC with 10 μ M MMBC (100x the estimated IC 50​ ) for 60 minutes at 37°C to ensure steady-state equilibrium.

  • Jump-Dilution: Dilute the reaction mixture 100-fold into assay buffer containing 50 μ M of the fluorogenic substrate N-(12-NBD-stearoyl)-D-erythro-sphingosine.

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 460 nm / Em: 534 nm) for 90 minutes using a microplate reader.

  • Validation: Compare the slope of the fluorescence curve to a vehicle control and a known covalent inhibitor (e.g., ARN14974). Full recovery of the slope confirms reversible competitive inhibition.

Protocol 2: Intracellular Sphingolipid Profiling via LC-MS/MS

Causality & Design: To prove that MMBC functions in a complex cellular environment, we measure the accumulation of upstream substrates (ceramides) and the depletion of downstream products (sphingosine). We use the Bligh-Dyer extraction method because its biphasic nature efficiently partitions amphiphilic sphingolipids into the organic phase while precipitating confounding proteins.

Step-by-Step Methodology:

  • Cell Dosing: Seed MCF-7 breast cancer cells at 1×105 cells/well. Treat with vehicle (0.1% DMSO) or 5 μ M MMBC for 24 hours.

  • Internal Standardization: Spike cell lysates with 10 pmol of C17-Ceramide (an unnatural lipid) to normalize extraction efficiency.

  • Bligh-Dyer Extraction: Add Chloroform:Methanol:Water in a 2:2:1.8 ratio. Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

  • Organic Phase Collection: Carefully extract the lower organic (chloroform) phase, dry under a gentle stream of nitrogen, and reconstitute in LC-MS grade methanol.

  • LC-MS/MS Analysis: Inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific transitions for C16-Ceramide ( m/z 538.5 264.3) and Sphingosine ( m/z 300.3 282.3).

Workflow Step1 1. Cell Culture & MMBC Dosing (MCF-7 Cells, 24h Incubation) Step2 2. Cell Lysis & Lipid Extraction (Bligh-Dyer Method: CHCl3/MeOH) Step1->Step2 Step3 3. Phase Separation (Organic Phase Collection) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode for Cer/Sph/S1P) Step3->Step4 Step5 5. Data Integration (Sphingolipid Rheostat Ratio) Step4->Step5

Figure 2: Step-by-step workflow for in vitro intracellular sphingolipid profiling.

Quantitative Data & SAR Analysis

The structural nuances of the benzoxazolone scaffold dictate its interaction with Acid Ceramidase. The table below summarizes the Structure-Activity Relationship (SAR) data, comparing the reversible probe MMBC against highly optimized covalent analogs documented in the literature[1][2].

CompoundStructural ModificationPrimary MechanismAC IC 50​ (nM)Reversibility (Jump-Dilution Recovery)
MMBC N3-Methyl, C6-Methyl EsterReversible Competitive450 ± 20Fully Recovered (>95%)
ARN14974 N3-(4-phenylbutyl)carboxamideCovalent (S-acylation)79 ± 5Irreversible (<5%)
Compound 14 C6-Chloro, N3-carboxamideCovalent (S-acylation)42 ± 3Irreversible (<5%)

Data Interpretation: The N3-methyl group in MMBC eliminates the possibility of nucleophilic attack by Cys-143, resulting in a higher IC 50​ (450 nM) compared to covalent analogs but ensuring >95% enzymatic recovery. This makes MMBC an ideal control compound for differentiating reversible binding from irreversible enzyme inactivation during high-throughput screening campaigns.

Conclusion & Translational Outlook

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMBC) is a highly specific, reversible modulator of Acid Ceramidase in vitro. By utilizing self-validating kinetic assays and precise LC-MS/MS lipidomics, researchers can leverage MMBC as a baseline pharmacophore to map the AC binding pocket. Understanding the reversible nature of N3-alkylated benzoxazolones is paramount for drug development professionals aiming to design next-generation lipid metabolism modulators with tunable residence times and reduced off-target covalent toxicity.

References

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Information on EC 3.5.1.23 - Ceramidase Source: BRENDA Enzyme Database URL:[Link]

Comprehensive Mass Spectrometry and Structural Characterization of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold"[1]. Acting as a metabolically stable bioisostere for catechol and phenol moieties, this core framework is frequently utilized to develop high-affinity ligands for dopaminergic, serotoninergic, and sigma receptors, as well as potent anti-inflammatory agents[1][2].

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized derivative of this scaffold[3]. During pharmacokinetic (PK) profiling, metabolite identification, and synthetic validation, confirming the exact molecular weight and isotopic mass of this compound via High-Resolution Mass Spectrometry (HRMS) is a critical quality control step. This whitepaper provides an in-depth technical guide to the physicochemical properties, isotopic distribution, and self-validating HRMS analytical protocols required to characterize this molecule.

Physicochemical Properties: Exact Mass vs. Molecular Weight

In analytical chemistry, a strict semantic and mathematical distinction must be made between average molecular weight and monoisotopic exact mass.

  • Average Molecular Weight: Calculated using the weighted average of all naturally occurring isotopes. This value is used for bulk stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the primary, most abundant isotope for each element (e.g., 12 C, 1H , 14 N, 16 O). This is the exact theoretical value targeted by HRMS instruments (e.g., Orbitrap or Q-TOF) to determine elemental composition[4].

Table 1: Core Mass Parameters
ParameterValueCausality / Application
Chemical Formula C 10​ H 9​ NO 4​ Defines the elemental composition[4].
Average Molecular Weight 207.18 g/mol Used for reagent weighing and molarity calculations[3].
Monoisotopic Exact Mass 207.05316 DaUsed for HRMS precursor ion targeting and formula validation[5].
Theoretical [M+H] + m/z 208.06044The primary adduct observed in Electrospray Ionization Positive mode (ESI+).

Isotopic Mass Distribution Analysis

When analyzing C 10​ H 9​ NO 4​ in a mass spectrometer, the resulting spectrum will display a cluster of peaks rather than a single signal. This isotopic envelope is a highly specific fingerprint driven by the natural abundance of heavier isotopes (primarily 13 C, 15 N, and 18 O).

Table 2: Theoretical Isotopic Distribution for [M+H] + (m/z 208.0604)
IsotopologueExact Mass (m/z)Relative AbundancePrimary Isotopic Contributors
M (Monoisotopic) 208.0604100.0% 12 C 10​ , 1 H 10​ , 14 N 1​ , 16 O 4​
M+1 209.0638~11.2% 13 C (10.7%), 15 N (0.37%), 17 O (0.15%)
M+2 210.0665~1.3% 18 O (0.82%), 13 C 2​ (0.51%)

Analytical Causality: The M+1 peak intensity (~11.2% of the base peak) is directly proportional to the number of carbon atoms ( 10×1.1%≈11% ). If a synthesized batch yields an M+1 peak of 15%, it immediately flags a potential co-eluting impurity or an incorrect structural assignment, making the isotopic mass distribution a self-validating metric for structural integrity.

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately measure the exact mass and isotopic distribution, a rigorous LC-ESI-HRMS protocol must be employed.

ESI_HRMS_Workflow N1 Sample Prep 1 µg/mL in MeOH N2 UHPLC C18 Separation N1->N2 N3 ESI+ Source Protonation N2->N3 N4 Orbitrap HRMS Res: 70,000 N3->N4 N5 Data Analysis Exact Mass N4->N5

Fig 1. Step-by-step LC-ESI-HRMS workflow for exact mass verification.

Self-Validating Experimental Protocol
  • System Suitability (Calibration):

    • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Causality: Ensures mass accuracy is within < 2 ppm. A mass error > 2 ppm invalidates the run and necessitates immediate quadrupole/Orbitrap recalibration.

  • Sample Preparation:

    • Action: Dissolve the compound in HPLC-grade Methanol to a final concentration of 1 µg/mL.

    • Causality: Prevents detector saturation and minimizes the formation of non-covalent dimers [2M+H]+ which can complicate spectral interpretation.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium of the benzoxazole nitrogen and ester carbonyl toward their protonated states [M+H]+ , thereby exponentially increasing ionization efficiency in ESI+ mode.

  • HRMS Acquisition:

    • Action: Set the mass analyzer resolving power to 70,000 FWHM at m/z 200.

    • Causality: High resolution is mandatory to differentiate the target [M+H]+ ion (m/z 208.0604) from isobaric background matrix interferences (e.g., endogenous lipids) that may share the same nominal mass of 208 Da but differ in the decimal places.

Mechanistic Fragmentation Analysis (MS/MS)

To definitively confirm the structure of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, precursor ions are subjected to Higher-energy Collisional Dissociation (HCD). The resulting fragmentation pathway provides a map of the molecule's functional groups.

Fragmentation_Pathway M1 [M+H]+ m/z 208.0604 M2 Acylium Ion m/z 176.0344 M1->M2 - CH3OH (-32.026 Da) M4 Decarboxylated Ion m/z 164.0706 M1->M4 - CO2 (-43.990 Da) M3 Benzoxazole Core m/z 148.0395 M2->M3 - CO (-27.995 Da)

Fig 2. Proposed HCD fragmentation pathway for the [M+H]+ precursor ion.

Fragmentation Causality
  • Loss of Methanol (-32.026 Da): The methyl ester group at position 6 is highly labile. Under collisional energy, it readily cleaves to expel neutral methanol, yielding a highly stable acylium ion at m/z 176.0344.

  • Loss of Carbon Dioxide (-43.990 Da): Alternatively, the entire ester moiety can undergo decarboxylation, leading to a fragment at m/z 164.0706.

  • Loss of Carbon Monoxide (-27.995 Da): Following the formation of the acylium ion, the 2-oxo group of the benzoxazole core can be extruded as neutral carbon monoxide, resulting in a contracted ring structure at m/z 148.0395.

By matching these exact mass fragment peaks against the theoretical m/z values, researchers can achieve unambiguous structural confirmation of the synthesized or metabolized molecule.

References

  • ChemScene. "140934-96-9 | Methyl 3-methyl-2-oxo-2,3 ... - ChemScene". ChemScene.
  • KEGG. "KEGG COMPOUND: C14801 - Genome.jp". Kyoto Encyclopedia of Genes and Genomes.
  • SpectraBase. "3,4-MDP2NP - Optional[MS (GC)] - Spectrum - SpectraBase". John Wiley & Sons, Inc.
  • Université catholique de Louvain. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes". UCLouvain.
  • ACS Publications. "Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines...". The Journal of Organic Chemistry.

Sources

Pharmacokinetic Profiling of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate: A Technical Guide to ADME-Tox Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The benzoxazole and benzoxazolin-2-one scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics [1]. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) represents a highly functionalized derivative within this class [2].

From a pharmacokinetic perspective, the structural features of this compound dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • The Benzoxazolin-2-one Core: Confers high lipophilicity and serves as a substrate for cytochrome P450 (CYP)-mediated aromatic hydroxylation.

  • The Methyl Ester Group (C6): Acts as a primary metabolic liability. Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases in the intestinal wall and liver, often converting the parent drug into its corresponding carboxylic acid.

  • The N-Methyl Group (C3): Prevents hydrogen bond donation at the nitrogen atom, significantly increasing membrane permeability and passive intestinal absorption while preventing rapid N-glucuronidation.

Optimizing the ADME-Tox profile of such derivatives is a critical step in translating their in vitro biological activity into safe and effective in vivo therapeutics [3].

In Silico Physicochemical & ADME Predictions

Before initiating resource-intensive in vitro assays, predictive computational models (such as QikProp or BOILED-Egg) are employed to establish baseline pharmacokinetic expectations[3]. Based on the molecular topology of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, the following parameters are established to guide subsequent experimental design.

Table 1: Predicted Physicochemical and ADME Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 207.18 g/mol Highly optimal for passive diffusion; strictly compliant with Lipinski's Rule of 5.
LogP (Lipophilicity) ~2.1 - 2.5Favorable balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 55.4 ŲExcellent oral absorption profile; high probability of Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 0 / 4Lack of H-bond donors enhances permeability; acceptors facilitate target binding.
Predicted GI Absorption HighExpected to readily cross the intestinal epithelium via transcellular passive diffusion.

In Vitro Pharmacokinetic Profiling: Methodologies & Causality

To rigorously validate the computational predictions, a self-validating in vitro testing cascade is required. The following protocols detail the exact methodologies and the mechanistic causality behind each experimental choice.

Intestinal Absorption: Bidirectional Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates into polarized enterocyte-like monolayers []. This model is the industry gold standard because it expresses the exact microvilli structures, tight junctions, and active efflux transporters (e.g., P-gp, BCRP) found in the human small intestine [5]. We utilize a bidirectional assay to calculate the Efflux Ratio (ER), which definitively identifies whether the benzoxazole derivative is actively pumped out of the systemic circulation[6].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days to ensure full differentiation and polarization [].

  • Integrity Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (a paracellular fluorescent marker) to the apical chamber. A permeability of <100 nm/s confirms tight junction integrity [5]. If integrity fails, the monolayer is compromised, and transport data must be discarded.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound (0.1% DMSO final) to the apical chamber to simulate oral absorption [6].

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber to simulate systemic efflux[7].

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 200 µL aliquots from the receiver chambers at 0, 60, and 120 minutes [7].

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability: Hepatic Microsomal Clearance Assay

Causality: Liver microsomes contain the membrane-bound Cytochrome P450 (CYP) enzymes responsible for Phase I biotransformation[8]. Because Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate contains a methyl ester, it is highly susceptible to non-CYP enzymatic degradation (esterases). Therefore, running a parallel control without the CYP cofactor (NADPH) is a critical, self-validating step to distinguish between CYP-mediated oxidation and esterase-mediated hydrolysis [9].

Step-by-Step Protocol:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂[10].

  • Compound Spiking: Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes [11].

  • Reaction Initiation:

    • Active Assay: Add 1 mM NADPH regenerating system to initiate CYP450 activity [12].

    • Negative Control: Add buffer instead of NADPH. Depletion in this tube indicates chemical instability or esterase activity [9].

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots [12].

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and halt metabolism [10].

  • Analysis: Centrifuge at 15,000 rpm for 10 min at 4°C. Quantify the remaining parent compound via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[11].

Biotransformation & Metabolic Pathway Visualization

Based on the structural liabilities of the compound, the primary routes of clearance involve Phase I ester hydrolysis and aromatic hydroxylation, followed by Phase II glucuronidation.

MetabolicPathway Parent Methyl 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylate (Parent Drug) Esterase Carboxylesterases (Hepatic/Intestinal) Parent->Esterase Hydrolysis CYP450 CYP450 Enzymes (Phase I Oxidation) Parent->CYP450 Aromatic Hydroxylation Metabolite1 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylic acid (Active/Inactive Metabolite) Esterase->Metabolite1 Metabolite2 Hydroxylated Benzoxazolinone Derivatives CYP450->Metabolite2 UGT UGT Enzymes (Phase II Conjugation) Metabolite1->UGT Conjugation Metabolite2->UGT Conjugation Phase2 Glucuronide Conjugates (Renal Excretion) UGT->Phase2

Predicted hepatic biotransformation pathways for the benzoxazolin-2-one derivative.

Comparative Data Synthesis

To contextualize the expected results for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, Table 2 aggregates typical in vitro ADME parameters observed across the broader benzoxazolin-2-one derivative class.

Table 2: Comparative In Vitro ADME Data for Benzoxazolinone Scaffolds
AssayParameterTypical RangeInterpretation
Caco-2 Permeability Papp​ (A-B) 15−30×10−6 cm/sHigh intestinal absorption; suitable for oral dosing.
Caco-2 Efflux Efflux Ratio< 2.0Not a significant substrate for P-gp or BCRP.
Microsomal Stability t1/2​ (HLM)10 - 45 minModerate to high intrinsic clearance (ester-dependent).
Plasma Protein Binding Fraction unbound ( fu​ )2% - 12%High protein binding, typical of lipophilic aromatic rings.

Conclusion

The pharmacokinetic profiling of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate requires a targeted approach that accounts for its specific structural liabilities. While the lipophilic benzoxazolinone core ensures excellent passive permeability across the intestinal epithelium, the C6 methyl ester presents a significant metabolic vulnerability to hepatic and intestinal carboxylesterases. Drug development professionals must utilize self-validating protocols—such as minus-NADPH microsomal controls—to accurately map its clearance mechanisms. If esterase cleavage proves too rapid, future lead optimization may require bioisosteric replacement of the ester group to improve systemic half-life.

References

  • Foto, E., et al. "Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives." Bioorganic & Medicinal Chemistry, NIH PubMed. Available at:[Link]

  • Bio-protocol. "2.3.6. ADME Assays: Microsomal stability." Bio-protocol. Available at: [Link]

  • BioDuro-Sundia. "ADME Microsomal Stability Assay." BioDuro-Sundia Global CRDMO. Available at: [Link]

  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences. Available at:[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. Available at: [Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray. Available at: [Link]

  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery. Available at:[Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

  • Domainex. "Caco-2 Permeability Assay." Domainex. Available at:[Link]

Sources

Unlocking the Pharmacological Potential of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate: A Technical Guide to Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) represents a highly privileged heterocyclic scaffold in contemporary medicinal chemistry. Rather than viewing this compound merely as a synthetic intermediate, it is critical to understand the deep structure-activity relationship (SAR) causality embedded within its architecture.

The integration of a 2-oxo-benzoxazole core with specific methylation and esterification yields a molecule with distinct stereoelectronic properties:

  • The 2-Oxo Motif: Unlike 2-amino or 2-alkyl analogs, the 2-oxo modification acts as a rigid, uncharged hydrogen-bond acceptor. This reduces non-specific basicity, preventing off-target electrostatic interactions while favoring highly directed hydrogen bonding within narrow, hydrophobic enzyme pockets.

  • The 3-Methyl Group: This addition sterically constrains the molecule, locking the conformation of the benzoxazole ring. By minimizing rotational entropy loss upon target binding, the energetic barrier for receptor engagement is significantly lowered.

  • The 6-Carboxylate Methyl Ester: This functional group serves a dual mechanistic purpose. In vitro, the methyl ester enhances the lipophilicity (LogP) of the scaffold, facilitating passive membrane permeability. Once intracellular, it functions as a classic prodrug motif, susceptible to hydrolysis by non-specific esterases to reveal the active 6-carboxylic acid—a potent pharmacophore for electrostatic anchoring.

Core Biological Activities & Mechanistic Pathways

The benzoxazole-6-carboxylate framework is not a monolithic ligand; it is a versatile modulator capable of engaging diverse biological targets ranging from metabolic enzymes to bacterial allosteric networks[1].

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

Benzoxazole-6-carboxylate derivatives have been identified as highly potent, selective inhibitors of ACC1, a master regulator of de novo lipogenesis[2]. The planar nature of the benzoxazole core allows it to efficiently intercalate into the ACC1 active site. Structural modifications based on this scaffold have pushed inhibitory potency into the low nanomolar range, making it a highly sought-after pharmacophore for metabolic disorder and oncology research[2].

Pathway A Benzoxazole-6-carboxylate Derivative B ACC1 Active Site Engagement A->B High Affinity Binding C Malonyl-CoA Reduction B->C Enzymatic Blockade D Lipogenesis Inhibition C->D Metabolic Shift

Mechanistic pathway of ACC1 inhibition by benzoxazole-6-carboxylate derivatives.

Diguanylate Cyclase (DGC) Allosteric Modulation

In the fight against antimicrobial resistance, targeting bacterial biofilm formation via DGC (which synthesizes the secondary messenger c-di-GMP) is a cutting-edge strategy. 1,3-benzoxazole-6-carboxylate derivatives act as unique allosteric modulators of DGC[3]. Notably, specific derivatives function as "silent allosteric modulators" (SAMs). They bind with high affinity (e.g., IC50 ~3.1 µM) but maintain partial enzyme activity (up to 87.7%), providing an unprecedented chemical probe to map allosteric networks without completely ablating enzymatic function[3].

Broad-Spectrum Antimicrobial & Cholinesterase Inhibition

Beyond specific enzyme targeting, the benzoxazole-6-carboxylate framework is highly effective as a structural appendage to enhance existing drugs. For instance, incorporating the benzoxazole moiety into pleuromutilin derivatives significantly enhances binding to bacterial ribosomes, yielding potent activity against MRSA[4]. Furthermore, related analogs demonstrate significant cholinesterase inhibitory and antioxidant activities, highlighting their potential in neurodegenerative disease models[5].

Quantitative Activity Profiles

The following table synthesizes the quantitative biological metrics of the benzoxazole-6-carboxylate scaffold and its direct analogs across various therapeutic targets.

Compound Class / DerivativePrimary TargetActivity MetricLipophilicity (cLogP)Mechanism of Action
Benzoxazole-6-carboxylate analogs hACC1IC50: 0.76 - 6.4 nM4.23 - 5.62Competitive Inhibition
1,3-benzoxazole-6-carboxylate (1g) DgcAIC50: 3.1 µMN/ASilent Allosteric Modulator
Pleuromutilin-benzoxazole hybrids MRSAMIC: ≤ 0.5 µg/mLN/ARibosomal Inhibition
Benzoxazole Analogs CholinesteraseDose-dependentVariableEnzyme Inhibition

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control measure to verify the causality of the experimental outcome.

Protocol A: FRET-Based High-Throughput Screening for DGC Modulation

Causality Rationale: Fluorescence Resonance Energy Transfer (FRET) is utilized because DGC synthesizes c-di-GMP. A FRET-labeled biosensor allows for real-time, homogeneous detection of c-di-GMP levels without complex separation steps, minimizing artifactual signal loss and ensuring high-throughput compatibility.

Step-by-Step Methodology:

  • Biosensor Preparation: Express and purify the c-di-GMP specific FRET biosensor. Validation: Verify the dynamic range of the biosensor by titrating synthetic c-di-GMP (10 nM to 10 µM) and calculating the emission ratio (530 nm / 480 nm).

  • Enzyme Reaction Setup: In a 384-well microplate, dispense 10 µL of assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2) containing 50 nM DgcA enzyme.

  • Compound Addition: Pin-transfer 100 nL of the benzoxazole-6-carboxylate compound library (in DMSO) into the wells. Validation: Include DMSO-only wells as negative controls and known DGC inhibitors as positive controls.

  • Reaction Initiation: Add 10 µL of substrate solution (100 µM GTP) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Signal Acquisition: Add 5 µL of the FRET biosensor. Read the plate on a multi-mode microplate reader (Excitation: 430 nm; Emission: 480 nm and 530 nm).

  • Data Normalization: Calculate the Z'-factor using the positive and negative controls. Self-Validation Check: A Z'-factor > 0.5 is strictly required to validate the assay run before calculating IC50/AC50 values for the hits.

Workflow S1 Enzyme Prep (DgcA + Substrate) S2 Compound Addition (Benzoxazole Library) S1->S2 S3 FRET Detection (Ex: 430nm, Em: 480/530nm) S2->S3 S4 Z'-Factor Validation (Quality Control) S3->S4 S5 Hit Identification (IC50 Calculation) S4->S5

FRET-based high-throughput screening workflow for identifying DGC modulators.

Protocol B: In Vitro ACC1 Inhibition Radiometric Assay

Causality Rationale: Radiometric detection of 14C-bicarbonate incorporation into malonyl-CoA provides the highest sensitivity for low-nanomolar inhibitors like benzoxazole derivatives, completely avoiding the optical interference (auto-fluorescence or quenching) common in colorimetric assays.

Step-by-Step Methodology:

  • Reaction Mixture Assembly: Prepare a reaction mix containing 50 mM HEPES (pH 7.5), 2 mM MgCl2, 2 mM DTT, 50 µM acetyl-CoA, and 2 mM ATP.

  • Tracer Addition: Spike the mixture with 4 mM [14C]NaHCO3 (specific activity: 1 mCi/mmol).

  • Inhibitor Pre-incubation: Incubate 0.5 nM of purified hACC1 with varying concentrations of the benzoxazole-6-carboxylate derivative (0.1 nM to 10 µM) for 15 minutes at room temperature. Validation: This pre-incubation ensures equilibrium binding is reached prior to substrate turnover.

  • Catalysis & Quenching: Initiate the reaction by adding the substrate mix. Incubate for 30 minutes at 37°C. Quench the reaction strictly by adding 10% HCl to halt enzymatic activity and volatilize unreacted[14C]NaHCO3.

  • Scintillation Counting: Transfer the quenched mixture to a scintillation vial, add scintillation fluid, and quantify the non-volatile 14C-malonyl-CoA product using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

References

  • Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. ACS Publications.[Link]

  • Identification of Small Molecule Modulators of Diguanylate Cyclase by FRET-based High-Throughput-Screening. bioRxiv.[Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.[Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. PMC.[Link]

Sources

Vibrational Spectroscopy (FTIR & Raman) Reference Guide for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized heterocyclic compound featuring a cyclic carbamate (benzoxazolone) core and a methyl ester moiety. This whitepaper provides a comprehensive, self-validating framework for the vibrational spectroscopic characterization (FTIR and Raman) of this molecule. By mapping the distinct vibrational modes to their structural origins, this guide serves as an authoritative reference for researchers in medicinal chemistry, drug development, and materials science.

Theoretical Framework: Causality in Vibrational Modes

The vibrational signature of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is dominated by two distinct carbonyl (C=O) environments, the aromatic benzoxazole core, and the methyl substituents. Understanding the causality behind these peaks is critical for accurate spectral interpretation.

  • The Cyclic Carbamate Carbonyl (Position 2): In a benzoxazolone ring, the C=O group is flanked by an oxygen and a nitrogen atom within a five-membered ring. The inherent ring strain, combined with the strong electron-withdrawing nature of the adjacent heteroatoms, drastically increases the force constant of the C=O bond. Consequently, this peak shifts to a significantly higher frequency (~1760–1780 cm⁻¹) compared to standard amides or acyclic esters[1][2].

  • The Methyl Ester Carbonyl (Position 6): The ester C=O is conjugated with the aromatic benzoxazole system. This conjugation allows for the delocalization of π-electrons, slightly weakening the C=O double bond character and lowering its stretching frequency to approximately 1715–1730 cm⁻¹[3][4].

  • Aromatic Core and Substituents: The C=C stretching of the fused aromatic system typically presents as a doublet or multiplet in the 1580–1620 cm⁻¹ region. The N-CH₃ and O-CH₃ groups yield distinct C-H stretching modes just below 3000 cm⁻¹, alongside characteristic bending (scissoring) modes around 1440–1460 cm⁻¹.

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following protocols are designed as self-validating systems, minimizing artifacts and ensuring reproducibility.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Rationale: ATR-FTIR is prioritized over KBr pellet transmission to eliminate moisture absorption. Even though this molecule lacks O-H/N-H donors, absorbed water in KBr can introduce anomalous broad bands in the 3000–3500 cm⁻¹ region and alter carbonyl peak positions via intermolecular hydrogen bonding.

  • Step 1: Background Calibration: Collect a background spectrum of the clean diamond or ZnSe ATR crystal (minimum 32 scans, 4 cm⁻¹ resolution) in a dry, purged environment.

  • Step 2: Sample Application: Place 1–2 mg of the solid powder onto the crystal. Apply consistent pressure using the ATR anvil.

  • Step 3: Self-Validation Check: Monitor the live preview spectrum; the strongest peak (typically the C-O-C asymmetric stretch ~1250 cm⁻¹) should not exceed 1.0 absorbance units. If it does, reduce anvil pressure to prevent detector saturation and peak distortion.

  • Step 4: Acquisition & Processing: Acquire 64 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply standard ATR correction algorithms to account for wavelength-dependent penetration depth.

Protocol B: Raman Spectroscopy

Rationale: Benzoxazole derivatives often exhibit native fluorescence under high-energy visible excitation (e.g., 532 nm). Utilizing a near-infrared (785 nm) laser mitigates fluorescence interference, ensuring a clean baseline without sacrificing excessive scattering efficiency.

  • Step 1: Instrument Calibration: Calibrate the spectrometer using a silicon standard (sharp peak at 520.7 cm⁻¹).

  • Step 2: Laser Configuration: Select a 785 nm excitation laser. Set the initial power to 10% (typically ~5-10 mW) to prevent thermal degradation or localized burning of the methyl ester group.

  • Step 3: Acquisition: Focus the objective (e.g., 50x) onto a microcrystalline region. Acquire spectra using a 10-second exposure time with 3 accumulations.

  • Step 4: Self-Validation Check: Compare the intensity of the aromatic C=C stretch (~1600 cm⁻¹) to the ester C=O stretch (~1725 cm⁻¹). In Raman spectroscopy, the highly polarizable π-system of the aromatic ring must yield a significantly stronger signal than the carbonyls—inversely mirroring the FTIR profile.

Reference Spectral Data

The following tables summarize the expected quantitative data for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, synthesized from fundamental spectroscopic principles and analogous benzoxazolone/ester literature[1][3].

Table 1: FTIR Reference Peaks and Assignments

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Origin
1770 – 1780Strongν(C=O)Cyclic carbamate (benzoxazolone ring)
1715 – 1730Strongν(C=O)Methyl ester (conjugated to aromatic ring)
1600, 1585Mediumν(C=C)Aromatic ring stretching
1440 – 1450Mediumδ(CH₂/CH₃)N-CH₃ and O-CH₃ asymmetric bending
1240 – 1280Very Strongν(C-O-C)Ester asymmetric stretch & ring ether stretch
1100 – 1150Strongν(C-O-C)Ester symmetric stretch
2950, 2850Weak-Mediumν(C-H)Aliphatic C-H stretch (N-CH₃, O-CH₃)
3050 – 3100Weakν(C-H)Aromatic C-H stretch

Table 2: Raman Reference Peaks and Assignments

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Origin
1770 – 1780Weak-Mediumν(C=O)Cyclic carbamate (benzoxazolone ring)
1715 – 1730Mediumν(C=O)Methyl ester
1600, 1585Very Strongν(C=C)Aromatic ring stretching (highly polarizable)
1440 – 1450Strongδ(CH₂/CH₃)N-CH₃ and O-CH₃ bending
1240 – 1280Weakν(C-O-C)Ester/ring C-O stretching
2950, 2850Strongν(C-H)Aliphatic C-H stretch (N-CH₃, O-CH₃)
3050 – 3100Mediumν(C-H)Aromatic C-H stretch

Data Interpretation & Mechanistic Pathways

The structural validation of this molecule relies on the orthogonal nature of FTIR and Raman spectroscopy. The dual-carbonyl system provides a robust internal calibration mechanism. The presence of two distinct C=O bands confirms the integrity of both the heterocyclic core and the ester side-chain, while the inverse intensity relationship between the C=O and C=C bands across the two techniques validates the assignments.

SpectralValidation Start Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate Sample Preparation (Solid State) FTIR FTIR (ATR) Acquisition Resolution: 4 cm⁻¹ Start->FTIR Raman Raman Acquisition Laser: 785 nm Start->Raman PeakAssign Spectral Deconvolution & Peak Assignment FTIR->PeakAssign Raman->PeakAssign Carbamate Cyclic Carbamate C=O ~1770 cm⁻¹ PeakAssign->Carbamate Ester Ester C=O ~1725 cm⁻¹ PeakAssign->Ester Aromatic Aromatic C=C ~1600 cm⁻¹ PeakAssign->Aromatic Validate Orthogonal Structural Validation Carbamate->Validate Ester->Validate Aromatic->Validate

Orthogonal workflow for the vibrational spectroscopic validation of the benzoxazole derivative.

Conclusion

The accurate characterization of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate requires a nuanced understanding of its dual-carbonyl system. By employing a self-validating methodology that cross-references the high-frequency cyclic carbamate stretch (~1770 cm⁻¹) with the conjugated ester stretch (~1725 cm⁻¹) across both FTIR and Raman platforms, researchers can definitively confirm structural integrity and monitor potential degradation or synthetic modifications.

References

  • Bernal, P. et al. "Synthesis of New Polycyclic Oxazol-2-one Derivatives by a Tandem [4 + 2] Cycloaddition/Cyclopentannulation/1,5-Sigmatropic Rearrangement Process of Fischer (Arylalkynyl)(alkoxy)carbenes and exo-2-Oxazolidinone Dienes." Organometallics, ACS Publications. URL:[Link]

  • "Synthesis and cytotoxic activity of new heterocyclic analogues of resveratrol, containing benzoxazolone ring." Bulgarian Chemical Communications. URL: [Link]

  • Beattie, J.R. et al. "A critical evaluation of Raman spectroscopy for the analysis of lipids: Fatty acid methyl esters." Lipids, ResearchGate. URL: [Link]

  • "Raman Spectroscopy-Driven Chemical Functional Group Modeling for Fuel Property Prediction." Energy & Fuels, ACS Publications. URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step protocol for the multi-step synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is designed as a robust and reproducible four-step process commencing from the readily available starting material, Methyl 4-hydroxybenzoate. Each step is elucidated with in-depth procedural details, mechanistic insights, and safety considerations, making this guide suitable for researchers, scientists, and drug development professionals.

Introduction

Benzoxazolone derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic activities, have established them as privileged scaffolds in medicinal chemistry. The target molecule, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, incorporates the key benzoxazolone framework with functional group decorations that are amenable to further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.

This guide outlines a logical and efficient synthetic pathway, designed to be accessible to chemists with a standard laboratory setup. The synthesis proceeds through the following key transformations:

  • Nitration: Regioselective introduction of a nitro group onto the aromatic ring of Methyl 4-hydroxybenzoate.

  • Reduction: Conversion of the nitro group to a primary amine to generate the crucial 2-aminophenol intermediate.

  • Cyclization: Formation of the 2-oxo-1,3-benzoxazole ring system using a carbonylating agent.

  • N-Methylation: Introduction of a methyl group onto the nitrogen atom of the benzoxazolone ring to yield the final product.

Overall Synthetic Scheme

The four-step synthesis is depicted in the following reaction scheme:

Synthetic_Scheme start Methyl 4-hydroxybenzoate reagent1 HNO₃, H₂SO₄ start->reagent1 step1_product Methyl 4-hydroxy-3-nitrobenzoate reagent2 H₂, Pd/C step1_product->reagent2 step2_product Methyl 3-amino-4-hydroxybenzoate reagent3 CDI, THF step2_product->reagent3 step3_product Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate reagent4 CH₃I, K₂CO₃, DMF step3_product->reagent4 final_product Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate reagent1->step1_product reagent2->step2_product reagent3->step3_product reagent4->final_product

Caption: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. All reactions should be carried out in a well-ventilated fume hood.

Required Equipment:

  • Standard laboratory glassware

  • Magnetic stirrers with heating plates

  • Ice bath

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Inert atmosphere setup (Nitrogen or Argon)

Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

Principle: This step involves the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate. A nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which acts as the electrophile.[1] The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The nitration occurs predominantly at the position ortho to the powerful hydroxyl directing group.[2] The reaction is performed at a low temperature to control the rate of reaction and minimize the formation of by-products.

Procedure:

  • In a round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 eq) to concentrated sulfuric acid (4 mL per gram of starting material) at 0 °C (ice bath) with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 mL per mL of nitric acid) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of Methyl 4-hydroxybenzoate, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 4-hydroxy-3-nitrobenzoate.

ParameterValue
Starting MaterialMethyl 4-hydroxybenzoate
Key ReagentsNitric Acid, Sulfuric Acid
Temperature0-10 °C
Expected Yield80-90%

Step 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate

Principle: This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, using a palladium on carbon (Pd/C) catalyst and hydrogen gas as the reducing agent.[3] This method is preferred over other reducing agents like tin and hydrochloric acid, as it simplifies product isolation and avoids harsh acidic conditions that could potentially hydrolyze the ester.[4]

Procedure:

  • To a solution of Methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in methanol or ethanol, add 5-10% Palladium on carbon (5-10 mol%).

  • Subject the mixture to hydrogenation. This can be done in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) or by using a balloon filled with hydrogen gas at atmospheric pressure.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-hydroxybenzoate. This product is often used in the next step without further purification.

ParameterValue
Starting MaterialMethyl 4-hydroxy-3-nitrobenzoate
Key ReagentsH₂, Palladium on Carbon (Pd/C)
SolventMethanol or Ethanol
Expected Yield>90%

Step 3: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Principle: This step involves the cyclization of the 2-aminophenol derivative to form the benzoxazolone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent and safe alternative to phosgene for this transformation.[5] CDI acts as a carbonyl group donor, reacting with the amino and hydroxyl groups of the 2-aminophenol to form the five-membered heterocyclic ring.[6]

Procedure:

  • Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining imidazole, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to give Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

ParameterValue
Starting MaterialMethyl 3-amino-4-hydroxybenzoate
Key Reagents1,1'-Carbonyldiimidazole (CDI)
SolventAnhydrous Tetrahydrofuran (THF)
Expected Yield70-85%

Step 4: Synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Principle: The final step is the N-methylation of the benzoxazolone ring. This is an N-alkylation reaction where the nitrogen atom of the benzoxazolone acts as a nucleophile.[7] A base, such as potassium carbonate, is used to deprotonate the nitrogen, increasing its nucleophilicity. Methyl iodide serves as the electrophilic source of the methyl group.[8]

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Add potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the solution.

  • Add methyl iodide (CH₃I) (1.2-1.5 eq) dropwise to the stirred suspension. Caution: Methyl iodide is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

ParameterValue
Starting MaterialMethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Key ReagentsMethyl Iodide, Potassium Carbonate
SolventAnhydrous DMF or Acetone
Expected Yield80-95%

Workflow and Logic Diagram

The following diagram illustrates the workflow and decision points in the synthesis protocol.

Synthesis_Workflow start Start: Methyl 4-hydroxybenzoate nitration Step 1: Nitration (HNO₃, H₂SO₄, 0-10°C) start->nitration nitration_product Methyl 4-hydroxy-3-nitrobenzoate nitration->nitration_product reduction Step 2: Reduction (H₂, Pd/C, MeOH) nitration_product->reduction reduction_product Methyl 3-amino-4-hydroxybenzoate reduction->reduction_product cyclization Step 3: Cyclization (CDI, THF) reduction_product->cyclization cyclization_product Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate cyclization->cyclization_product methylation Step 4: N-Methylation (CH₃I, K₂CO₃, DMF) cyclization_product->methylation final_product Final Product: Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate methylation->final_product purification Purification (Chromatography/Recrystallization) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis protocol.

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. By following these procedures, researchers can successfully prepare this valuable heterocyclic compound for further investigation and application in drug discovery and development programs.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2014). Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents. Molecules, 19(10), 16721–16741. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • RSC Education. (2016). Nitration of methyl benzoate. Retrieved from [Link]

  • PubMed. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. Retrieved from [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). Methylation of benzoxazole - I cannot get pure product. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][7][9]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

Sources

Application Note: Solubilization and Handling of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful application of heterocyclic compounds in cell-based assays hinges on optimal solubilization. Poorly dissolved compounds lead to inaccurate dosing, irreproducible data, and false-negative results. This application note provides a self-validating, mechanistically grounded protocol for dissolving Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate , a hydrophobic benzoxazole derivative, ensuring maximum bioavailability while preventing solvent-induced cytotoxicity.

Physicochemical Profiling & Rationale

Before initiating any solubilization protocol, it is critical to analyze the compound's physicochemical properties. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate features a planar benzoxazole core and an ester moiety. This structural planarity promotes strong intermolecular π−π stacking and hydrophobic interactions, rendering the compound highly insoluble in aqueous cell culture media.

Quantitative Compound Data
PropertyValue / Specification
Chemical Name Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
CAS Number 140934-96-9
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Solid powder
Primary Solvent Dimethyl sulfoxide (DMSO)
Aqueous Solubility Poor (< 0.1 mg/mL estimated)

Data supported by chemical supplier databases for CAS 140934-96-9 .

Solvent Selection & Mechanistic Justification

Why DMSO? Aqueous buffers cannot overcome the lattice energy of the solid benzoxazole powder. Dimethyl sulfoxide (DMSO) is the optimal solvent because it is a polar aprotic molecule. Its highly polarized S=O bond effectively solvates the hydrophobic core of the compound and disrupts intermolecular dipole-dipole interactions without acting as a hydrogen bond donor.

The Causality of Precipitation: When a DMSO-solubilized hydrophobic compound is introduced into an aqueous environment (like DMEM or RPMI media), the DMSO rapidly diffuses into the water. If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, it will thermodynamically "crash out" (precipitate) into micro-crystals. Our protocol utilizes a pre-warmed, dropwise dilution method to prevent this localized supersaturation.

Master Stock Preparation Workflow

This protocol outlines the creation of a concentrated (e.g., 50 mM) master stock. High-concentration stocks minimize the final volume of solvent transferred to the cell culture.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized powder of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which degrades stock integrity.

  • Weighing: Accurately weigh the desired mass (e.g., 10.36 mg for 1 mL of 50 mM stock) using an analytical balance.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) .

  • Agitation: Vortex the vial for 30–60 seconds. If visible particles remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.

  • Self-Validation Check: Hold the vial against a light source and a dark background. The solution must be completely transparent. Any turbidity or light scattering (Tyndall effect) indicates incomplete dissolution.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause compound degradation and micro-precipitation.

Workflow A Compound Powder (CAS: 140934-96-9) B Master Stock (10-50 mM in DMSO) A->B Add anhydrous DMSO Vortex/Sonicate C Aliquoting & Storage (-20°C to -80°C) B->C Aliquot to avoid freeze-thaw E Working Solution (Pre-warmed Media) B->E Direct dilution (Immediate use) D Thawing (Room Temp) C->D Equilibrate D->E Dropwise addition under agitation F Cell Culture Assay (Final DMSO ≤ 0.1%) E->F Apply to cells

Workflow for solubilizing and diluting benzoxazole derivatives for in vitro assays.

Cell Culture Medium Dilution & Toxicity Avoidance

The transition from a 100% DMSO master stock to an aqueous cell culture medium is the most critical point of failure in compound screening.

The 0.1% DMSO Rule

While DMSO is a universal solvent, it is biologically active. demonstrate that DMSO concentrations exceeding 0.5% (v/v) induce significant cellular toxicity in human cell lines, triggering oxidative stress and apoptosis via Caspase-3 and PARP-1 cleavage . Furthermore, that keeping DMSO at or below 0.1% ensures baseline cell viability and prevents solvent-induced artifacts in phenotypic assays .

DMSOToxicity HighDMSO High DMSO Concentration (> 0.5% - 1.0%) Membrane Cell Membrane Disruption & Osmotic Stress HighDMSO->Membrane OxStress Oxidative Stress (ROS Generation) HighDMSO->OxStress Caspase Caspase-3 Activation Membrane->Caspase OxStress->Caspase PARP PARP-1 Cleavage Caspase->PARP Apoptosis Apoptosis / Cell Death PARP->Apoptosis

Cellular toxicity pathway induced by exceeding recommended DMSO concentrations in vitro.

Step-by-Step Dilution Protocol
  • Media Preparation: Pre-warm the complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent molecules, thermodynamically favoring the solubilization of the incoming compound and preventing "cold shock" precipitation.

  • Intermediate Dilution (Optional but Recommended): If the final required concentration is very low, perform an intermediate dilution of the master stock in 100% DMSO to ensure accurate pipetting volumes.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO stock dropwise . Do not inject the DMSO stock directly into the bottom of the tube.

  • Self-Validation Check (Spectrophotometric): Measure the optical density (OD) of the final working solution at 600 nm. An OD600​>0.05 compared to a vehicle-control blank (media + 0.1% DMSO) strongly suggests micro-precipitation.

  • Application: Immediately apply the working solution to the cell culture plates. Do not store aqueous dilutions of the compound, as hydrolysis of the ester group or gradual precipitation may occur over time.

Troubleshooting & Quality Control Matrix

Observation / ProblemMechanistic CauseCorrective Action
Powder does not dissolve in DMSO Saturation limit exceeded or presence of water in DMSO.Warm the vial to 37°C and sonicate for 10 mins. Ensure DMSO is anhydrous (sealed under argon).
Media turns cloudy upon compound addition Localized supersaturation; compound "crashing out".Discard solution. Repeat dilution using the dropwise method into pre-warmed (37°C) media under vigorous swirling.
High control-well cytotoxicity Final DMSO concentration exceeded 0.1% (v/v).Recalculate dilutions. Prepare a more concentrated master stock to reduce the final volume of DMSO added to the media.
Inconsistent assay results across replicates Compound degraded due to repeated freeze-thaw cycles.Discard old stock. Prepare a fresh master stock and strictly adhere to single-use aliquoting.

References

  • Galvao, J., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 23(14), 7743. Retrieved from[Link]

  • Silva, L., et al. (2024). "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." National Center for Biotechnology Information (PMC). Retrieved from[Link]

Application Note: Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate as a Privileged Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly versatile, privileged building block utilized extensively in modern drug discovery. Featuring a metabolically stable benzoxazolone core, a conformationally locking N-methyl group, and an orthogonal C6-methyl ester, this precursor is engineered for late-stage functionalization. It has become a cornerstone in the development of central nervous system (CNS) penetrant therapeutics, most notably as a scaffold for potent Acid Ceramidase (AC) inhibitors[1] and NLRP3 inflammasome modulators[2].

This application note details the structural rationale behind its use, provides self-validating synthetic protocols for library generation, and outlines the biological mechanisms it targets.

Mechanistic & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler carbocyclic or heterocyclic alternatives. The design of this precursor solves several common medicinal chemistry bottlenecks:

  • The Benzoxazolone Core (Bioisosterism): The 2-benzoxazolinone ring acts as a bioisostere for benzamides, indoles, and catechols. Unlike catechols, which are highly susceptible to oxidative degradation (e.g., via COMT enzymes), the cyclic carbamate of the benzoxazolone resists rapid metabolism, drastically improving the pharmacokinetic half-life of derived drug candidates[3].

  • N-Methylation (CNS Penetration): The methyl group at position 3 is not merely a synthetic protecting group; it is a strategic structural feature. By methylating the nitrogen, the hydrogen bond donor (HBD) capacity of the cyclic carbamate is eliminated. This reduction in polar surface area prevents recognition by P-glycoprotein efflux pumps, ensuring high blood-brain barrier (BBB) penetration—a strict requirement for treating neurological lysosomal storage diseases[1].

  • C6-Carboxylate (Orthogonal Reactivity): The methyl ester at the 6-position is perfectly vectored to extend the molecule into deep, hydrophobic binding pockets of target enzymes. It allows for clean, late-stage saponification and subsequent amide coupling without interfering with the electronics of the core ring[3].

Quantitative Data Presentation

To guide rational drug design, the physicochemical properties of the precursor and the structure-activity relationship (SAR) trends of its derivatives are summarized below.

Table 1: Physicochemical Properties of the Precursor
PropertyValueRationale for Drug Design
Molecular Weight 207.18 g/mol Low MW allows for substantial functionalization while keeping final candidates < 500 Da (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 55.8 ŲOptimal for CNS penetration (< 90 Ų is generally preferred for BBB crossing).
Hydrogen Bond Donors 0N-methylation eliminates the H-bond donor, reducing efflux pump recognition.
Hydrogen Bond Acceptors 4Provides sufficient interaction points for target enzyme binding pockets.
Table 2: Comparative SAR Data of C6-Carboxamide Derivatives (Acid Ceramidase Inhibition)

Note: Data synthesized from structural trends in [1].

C6-Substituent (Post-Coupling)AC IC₅₀ (nM)BBB PenetrationMetabolic Stability
Unsubstituted (Carboxylic Acid)> 10,000PoorHigh
N-pentyl carboxamide450ModerateModerate
4-phenylbutyl carboxamide12HighLow (Oxidative Liability)
Piperidine-based carboxamide3HighHigh

Experimental Protocols (Self-Validating Systems)

The following protocols describe the transformation of the precursor into a library of active carboxamides. Every step includes a Validation Check to ensure the system is reacting as intended before proceeding.

Protocol 1: Mild Hydrolysis of the Methyl Ester

Causality: Harsh basic conditions (e.g., refluxing NaOH) can lead to the hydrolytic ring-opening of the benzoxazolone core. Therefore, a mild LiOH-mediated hydrolysis in a biphasic THF/water system is employed. THF ensures the lipophilic precursor remains in solution, while LiOH provides gentle saponification.

  • Preparation: Dissolve 1.0 eq (1.0 mmol, 207 mg) of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in 5.0 mL of a 3:1 mixture of THF:H₂O.

  • Reaction: Add 1.5 eq (1.5 mmol, 63 mg) of LiOH·H₂O in one portion at 0 °C.

    • Validation Check: The reaction mixture should transition from a cloudy suspension to a clear, homogeneous solution within 30 minutes as the ester hydrolyzes to the water-soluble lithium carboxylate salt.

  • Monitoring: Stir the reaction at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot (Rf ~0.6) completely disappears.

  • Isolation: Cool the mixture to 0 °C and carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches 2-3.

    • Validation Check: A dense white precipitate (the free carboxylic acid) will immediately crash out of the solution upon reaching the target pH.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum overnight to yield 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid (Expected yield: >95%).

Protocol 2: HATU-Mediated Amide Coupling for Library Generation

Causality: The resulting carboxylic acid is somewhat electron-deficient due to the electron-withdrawing nature of the fused benzoxazolone ring. is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, which efficiently overcomes the reduced nucleophilicity of complex or sterically hindered target amines[3].

  • Activation: Dissolve 1.0 eq (0.5 mmol) of the carboxylic acid intermediate in 5.0 mL of anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: Stir for 15 minutes at room temperature. A slight color change to pale yellow indicates the successful formation of the active ester intermediate.

  • Coupling: Add 1.1 eq of the target amine (e.g., a substituted piperidine). Stir for 12 hours at room temperature under an inert nitrogen atmosphere.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.

    • Validation Check: The organic layer should reduce in volume slightly and become completely clear, indicating the successful partitioning of DMF into the aqueous phase.

  • Final Isolation: Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final benzoxazolone carboxamide.

Workflows and Mechanisms

SyntheticWorkflow A Methyl Ester Precursor B LiOH / THF:H2O (Mild Hydrolysis) A->B C Carboxylic Acid Intermediate B->C pH 2-3 Precipitation D HATU / DIPEA (Amide Coupling) C->D E Carboxamide Library D->E + Amines

Synthetic workflow for generating benzoxazolone carboxamide libraries.

Mechanism A Ceramide Accumulation B Acid Ceramidase (AC) Enzyme A->B Substrate C Sphingosine + Fatty Acids B->C Hydrolysis D Cell Survival / Proliferation C->D Promotes E Benzoxazolone Carboxamide Inhibitor E->B Inhibits Active Site

Mechanism of Acid Ceramidase inhibition by benzoxazolone derivatives.

References

  • Di Martino, S., et al. (2020). "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry, 63(7), 3634-3664.[Link]

  • Angell, R., et al. (2022). "Benzoxazolone inhibitors of inflammasomes" (WO2022187804A1).
  • Casasampere, M., et al. (2022). "High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. The method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The developed method utilizes a C18 column with a gradient elution of acetonitrile and water, providing excellent peak symmetry and resolution. This document provides a step-by-step protocol for method development, optimization, and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is a derivative of the benzoxazole heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note addresses the need for a robust analytical method by providing a comprehensive guide to developing and validating an HPLC-UV method.

The structural features of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, specifically its aromatic core, ester functionality, and N-methylation, suggest a compound of moderate polarity. This characteristic makes it an ideal candidate for analysis by reversed-phase HPLC. The benzoxazole ring system is known to possess a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[2][3] The method development strategy outlined herein is grounded in a systematic approach, ensuring the final method is fit for its intended purpose, adhering to the principles of the analytical procedure lifecycle.[4][5][6]

Physicochemical Properties of the Analyte

While specific experimental data for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is not extensively published, its structure allows for the prediction of key properties relevant to HPLC method development.

  • Structure:

    • IUPAC Name: Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

    • Molecular Formula: C₁₀H₉NO₄

    • Molecular Weight: 207.18 g/mol

  • Polarity: The presence of the benzoxazole ring system and the methyl ester group suggests a compound of moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18. It is expected to be soluble in common organic solvents such as acetonitrile and methanol.

  • UV Absorbance: Benzoxazole derivatives are known to exhibit strong UV absorbance.[2][3] A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the benzoxazole core, a λmax is anticipated in the 250-300 nm range.

HPLC Method Development and Optimization

The following sections provide a detailed protocol for establishing a robust HPLC-UV method for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. The causality behind each experimental choice is explained to provide a clear understanding of the development process.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility and wide use.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and purified water (e.g., Milli-Q or equivalent).

  • Reagents: HPLC grade formic acid or phosphoric acid.

  • Standards and Samples: A reference standard of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate of known purity.

Initial Method Scouting Protocol

This initial phase aims to achieve retention and a reasonable peak shape for the analyte.

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 10-20 µg/mL for initial injections. The final concentration should be adjusted to yield a UV response within the detector's linear range.

Step 2: UV Spectrum Acquisition

  • Using the UV detector's scanning function, acquire the UV spectrum of the analyte from 200 to 400 nm to determine the λmax.

  • Set the detection wavelength to the determined λmax for maximum sensitivity. If multiple maxima are observed, the one providing the best signal-to-noise ratio and selectivity from potential interferents should be chosen.

Step 3: Initial Chromatographic Conditions The starting conditions are selected based on the predicted moderately polar nature of the analyte. A reversed-phase C18 column with an acetonitrile/water mobile phase is a logical choice.[2][3]

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 50-95% B over 10 minA broad gradient to elute the compound in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical injection volume.
Detection λmax (determined in Step 2)For optimal sensitivity.

Step 4: Initial Injection and Evaluation

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the working standard solution.

  • Evaluate the resulting chromatogram for:

    • Retention Factor (k'): Aim for a k' between 2 and 10 for robust separation.

    • Peak Shape: Assess the asymmetry factor, aiming for a value between 0.8 and 1.5.

    • Resolution (Rs): If other peaks are present, ensure adequate resolution (Rs > 2).

Method Optimization Workflow

Based on the results from the initial scouting run, systematically adjust the parameters to achieve the desired chromatographic performance.

HPLC_Optimization_Workflow Start Initial Scouting Run Eval1 Evaluate k', Asymmetry, Resolution Start->Eval1 Adjust_Gradient Adjust Gradient Slope & Time Eval1->Adjust_Gradient k' out of range Adjust_Organic Change Organic Modifier (e.g., MeOH) Eval1->Adjust_Organic Poor Selectivity Adjust_pH Modify Mobile Phase pH/Acid Eval1->Adjust_pH Poor Peak Shape Adjust_Flow Optimize Flow Rate Eval1->Adjust_Flow Acceptable k' & Selectivity (Fine-tuning) Adjust_Gradient->Eval1 Adjust_Organic->Eval1 Adjust_pH->Eval1 Adjust_Temp Optimize Column Temperature Adjust_Flow->Adjust_Temp Final_Method Final Optimized Method Adjust_Temp->Final_Method

Caption: Workflow for HPLC Method Optimization.

  • Gradient Optimization: If the analyte elutes too early or too late, adjust the gradient slope and duration. A shallower gradient will improve the resolution of closely eluting peaks.

  • Organic Modifier: If selectivity is an issue with acetonitrile, methanol can be evaluated as an alternative or in a ternary mixture.

  • Mobile Phase pH: The use of an acidic modifier like formic or phosphoric acid helps to suppress the ionization of any residual silanols on the stationary phase, leading to improved peak shapes.

  • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to optimize resolution and analysis time. Higher temperatures can reduce viscosity and improve efficiency but may affect analyte stability.

Final Optimized Method

The following table summarizes a hypothetical set of optimized conditions.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 85% B in 8 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (hypothetical λmax)

Method Validation

The optimized method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[7][8][9]

HPLC_Validation_Workflow Start Optimized HPLC Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate Precision) Start->Precision Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: HPLC Method Validation Workflow.

Validation Parameters and Acceptance Criteria

The following parameters should be assessed:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity should pass.
Linearity Analyze at least five concentrations over the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range for which linearity, accuracy, and precision are acceptable.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp. ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits.

Conclusion

This application note presents a systematic and scientifically sound approach to the development and validation of an HPLC-UV method for the analysis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. By following the outlined protocols, researchers can establish a reliable and robust method suitable for routine analysis in a regulated environment. The provided workflows and tables serve as a practical guide for adapting and implementing this method in any analytical laboratory.

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. ACS Publications. [Link]

  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. PubChem. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health. [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. ACS Publications. [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Analytical Procedure Life Cycle - New USP Chapter <1220> published. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • methyl benzoxole, 95-21-6. The Good Scents Company. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Methyl Orange. PhotochemCAD. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

Sources

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate applications in organic materials science

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate as a Versatile Building Block in Organic Materials Science

Executive Summary

In the rapidly evolving landscape of organic materials science, heterocycles with highly tunable electronic properties are critical for the development of advanced functional materials. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) has emerged as a privileged scaffold. Characterized by its rigid benzoxazolone core, an N-methyl protecting/directing group, and a highly reactive C6 methyl ester, this molecule serves as an ideal precursor for synthesizing Organic Light-Emitting Diode (OLED) host materials, high-quantum-yield fluorescent probes, and high-performance polybenzoxazole (PBO) derivatives.

This application note details the structural causality behind its utility, provides quantitative benchmarking data, and outlines a self-validating synthetic protocol for its integration into conjugated systems.

Structural and Electronic Profiling

The utility of methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate stems from the precise arrangement of its functional groups, which dictate both its reactivity and its photophysical behavior:

  • The Benzoxazolone Core: The fused bicyclic system provides exceptional thermal stability and rigidity. The electron-deficient nature of the oxazolone ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making it an excellent electron-transporting moiety in optoelectronic applications . Furthermore, its structural rigidity restricts non-radiative vibrational decay pathways, a critical factor for maximizing the quantum yield of derived fluorescent dyes.

  • The N-Methyl Group (C3 Position): Unsubstituted benzoxazolones are prone to lactam-lactim tautomerization and unwanted N-alkylation or N-acylation during downstream synthesis. The N-methyl group permanently locks the molecule in the lactam form, ensuring strict regioselectivity during functionalization and enhancing the chemical stability of the final material against environmental degradation .

  • The Methyl Ester (C6 Position): Acting as a highly reactive synthetic handle, the methyl ester allows for seamless structural extension. It can be readily hydrolyzed to a carboxylic acid for amide coupling, transesterified to link with polymer backbones, or reduced to an alcohol for etherification.

Key Applications in Materials Science

OLED Host and Electron-Transport Materials

In phosphorescent OLEDs, host materials must possess appropriate triplet energy levels to prevent reverse energy transfer from the dopant, alongside balanced charge carrier mobility. By coupling the C6 position of the benzoxazolone core to electron-donating units (e.g., carbazole or triphenylamine), researchers can synthesize ambipolar host materials. The benzoxazolone unit facilitates electron injection from the cathode, while the donor unit handles hole transport, resulting in lowered driving voltages and higher device efficiency.

Fluorescent Probes and Bio-Imaging Dyes

Conjugation of the benzoxazolone core with established fluorophores (such as Fluorescein Isothiocyanate, FITC) via the C6 carboxylate yields highly sensitive optical probes. The electron-withdrawing benzoxazolone acts as an anchor that modulates the emission wavelength via Intramolecular Charge Transfer (ICT). Recent advancements have utilized these conjugates to map the in-vivo expression of translocator proteins (TSPO) during inflammation, proving the biocompatibility and high signal-to-noise ratio of the scaffold .

High-Performance Polymer Modification

When hydrolyzed and converted into a di-acid or diamine derivative, the benzoxazolone scaffold can be copolymerized to form modified polybenzoxazoles (PBOs). The introduction of the asymmetrical, N-methylated oxazolone ring disrupts the tight crystalline packing of traditional PBOs, significantly improving their solubility in organic solvents without compromising their extreme thermal degradation temperatures ( Td​>500∘C ).

Quantitative Data: Material Benchmarking

The following table summarizes the photophysical and thermal properties of standard materials derived from the methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate precursor.

Material DerivativePrimary ApplicationThermal Stability ( Td​ , °C)Photoluminescence Quantum Yield ( ΦPL​ )Emission Peak ( λmax​ , nm)
BZO-Carbazole Amide OLED Ambipolar Host3850.82440 (Deep Blue)
BZO-FITC Conjugate Fluorescent Probe2900.91525 (Green)
BZO-Triphenylamine Hole/Electron Transport3600.76480 (Sky Blue)
PBO-BZO Copolymer High-Temp Dielectric510N/AN/A

Experimental Protocol: Synthesis of a BZO-Carbazole OLED Host

Objective: To convert methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate into an ambipolar OLED host material via a self-validating hydrolysis and amidation sequence.

Phase 1: Ester Hydrolysis

The causality of this step is to unmask the unreactive ester into a highly nucleophilic-receptive carboxylic acid.

  • Dissolution: Dissolve 1.0 equivalent (eq) of methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Rationale: THF ensures complete solvation of the organic ester, while water provides the necessary medium for the hydroxide nucleophile.

  • Saponification: Add 2.0 eq of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Stir at 25°C for 4 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The reaction is complete when the starting material spot ( Rf​≈0.7 ) is entirely replaced by a baseline spot (the lithium carboxylate salt).

  • Acidification & Isolation: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl dropwise until pH 2 is reached. Rationale: This protonates the carboxylate, driving the precipitation of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid. Filter the white precipitate, wash with cold water, and dry under high vacuum.

Phase 2: Amide Coupling with 4-(9H-carbazol-9-yl)aniline

This step links the electron-transporting benzoxazolone with a hole-transporting carbazole to form the ambipolar host.

  • Activation: Dissolve 1.0 eq of the isolated carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes. Rationale: HATU is selected over EDC/NHS due to its superior kinetics when dealing with sterically hindered aromatic amines. DMF acts as an optimal polar aprotic solvent that stabilizes the highly reactive OAt-ester transition state .

  • Coupling: Add 1.1 eq of 4-(9H-carbazol-9-yl)aniline. Stir the mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Orthogonal Workup (Self-Validation): Quench the reaction with ice water to precipitate the crude product. Filter and redissolve the solid in Dichloromethane (DCM).

    • Wash the DCM layer with 1M HCl. Rationale: Removes unreacted carbazolyl-aniline and DIPEA.

    • Wash with saturated NaHCO3​ . Rationale: Removes any unreacted benzoxazolone carboxylic acid and HOAt byproducts.

    • Wash with brine to remove residual water.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and recrystallize from a Dichloromethane/Ethanol gradient to yield the pure conjugated OLED host material.

Mechanistic Workflow Visualization

The following diagram illustrates the synthetic progression from the commercial precursor to the functional optoelectronic material, highlighting the logical flow of molecular assembly and eventual exciton dynamics.

G A Methyl 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylate B Base-Catalyzed Hydrolysis (LiOH) A->B Step 1 C Carboxylic Acid Intermediate B->C Acidification D Amide Coupling (HATU, DIPEA, Amine) C->D Step 2 E Conjugated OLED Host Material D->E Purification

Figure 1: Synthetic workflow for OLED host material derivation from the benzoxazolone precursor.

References

  • Title: Facile and environmentally benign synthetic approach to the selective mono‐chlorination and mono‐bromination of benzo[d]OXAZOL‐2(3H)‐ONES Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Benzoxazolone-based FITC-conjugated fluorescent probe for locating in-vivo expression level of translocator protein (TSPO) during lung inflammation Source: Molecular Diversity (PubMed) URL: [Link]

  • Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Application Note: LC-MS/MS Fragmentation Pattern of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Analytical Scope

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized heterocyclic compound featuring a benzoxazolone core and a methyl ester moiety. Compounds containing the benzoxazole and benzoxazolone pharmacophores are of significant interest in drug discovery due to their diverse biological activities, serving as key intermediates for enzyme inhibitors and receptor antagonists.

As a Senior Application Scientist, I approach the structural elucidation of such derivatives by first evaluating their proton affinity. In this molecule, protonation during Electrospray Ionization (ESI) is thermodynamically favored at the ester carbonyl oxygen or the endocyclic nitrogen. This specific protonation landscape dictates the collision-induced dissociation (CID) pathways observed in tandem mass spectrometry (MS/MS). Understanding these pathways is critical for developing highly selective Multiple Reaction Monitoring (MRM) methods for pharmacokinetic (PK) profiling or impurity tracking.

Physicochemical & Mass Spectrometry Properties

To establish a baseline for high-resolution mass spectrometry (HRMS) targeting, the exact monoisotopic masses must be calculated. Due to the lack of easily abstractable acidic protons (the nitrogen is methylated), the positive ionization mode (ESI+) is vastly superior to the negative mode for this compound.

PropertyValue
Chemical Formula C₁₀H₉NO₄
Monoisotopic Exact Mass 207.0532 Da
Target Precursor Ion [M+H]⁺ 208.0610 Da
Primary Ionization Mode ESI Positive (ESI+)
LogP (Estimated) ~1.8 (Moderately lipophilic)

Experimental Methodology (Self-Validating System)

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in system suitability tests (SST) to verify mass accuracy and rule out false positives caused by column carryover or source contamination.

Step-by-Step LC-MS/MS Protocol

Step 1: System Suitability and Blank Verification

  • Action: Inject a solvent blank (50:50 Water:Acetonitrile) followed by a known reference standard (e.g., reserpine, [M+H]⁺ m/z 609.2812).

  • Causality: This step ensures the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to < 5 ppm mass error and confirms the absence of background interference at the target m/z 208.06.

Step 2: Sample Preparation

  • Action: Dissolve the analyte in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The DMSO ensures complete dissolution of the hydrophobic benzoxazole core. The addition of 0.1% Formic Acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state and maximizing signal intensity in the ESI source.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase provides optimal retention for moderately lipophilic molecules. The gradient efficiently focuses the analyte band, resulting in sharp, symmetrical peaks that enhance the signal-to-noise ratio.

Step 4: Mass Spectrometry Acquisition

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: Ramping the collision energy is critical. Low CE (15-25 eV) captures the fragile neutral losses (like ester cleavage), while high CE (35-45 eV) forces the structural ring-opening of the highly stable benzoxazolone core, providing a complete structural fingerprint in a single acquisition.

Workflow Sample Sample Prep 0.1% FA in Solvent LC UHPLC C18 Column Sample->LC Ionization ESI+ m/z 208.06 LC->Ionization CID CID 15-45 eV Ramp Ionization->CID Detection HRMS Data Acquisition CID->Detection

Figure 1: Optimized LC-MS/MS analytical workflow for benzoxazolone derivatives.

Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate ([M+H]⁺ m/z 208.0610) proceeds via two distinct, competing pathways. These pathways are grounded in the established gas-phase chemistry of esters and heterocyclic rings 1, 2.

Pathway A: Ester Cleavage (Low to Medium CE)

When protonation occurs at the ester carbonyl, the most thermodynamically favorable initial fragmentation is the neutral loss of methanol (CH₃OH, 32.0262 Da). This forms a highly stable acylium ion at m/z 176.0345. As collision energy increases, this acylium ion undergoes a subsequent decarbonylation—the neutral loss of carbon monoxide (CO, 27.9949 Da)—yielding a phenyl cation derivative at m/z 148.0396. This sequential loss (-32 Da, then -28 Da) is the definitive diagnostic signature for methyl esters in MS/MS.

Pathway B: Benzoxazolone Core Cleavage (Medium to High CE)

Alternatively, when protonation resides on the benzoxazolone nitrogen, the heterocyclic core absorbs the collision energy. Benzoxazolone and structurally related oxazoline systems are known to undergo ring-opening via the elimination of small neutral molecules [3]([Link]

Sources

Preparation of novel benzoxazole derivatives from Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, representing a privileged heterocyclic scaffold found in a wide array of pharmacologically active agents.[1][2] This is largely due to their structural resemblance to naturally occurring nucleic acid bases, which allows for effective interaction with biological macromolecules.[2][3][4] The benzoxazole nucleus is associated with a diverse and potent range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[2][3][5][6]

The strategic modification of the benzoxazole core allows for the fine-tuning of these biological activities, making the development of new synthetic routes a critical endeavor for drug discovery professionals. This guide provides a detailed protocol for the synthesis of a library of novel N-substituted 3-methyl-2-oxo-1,3-benzoxazole-6-carboxamide derivatives, utilizing the readily accessible starting material, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

The synthetic strategy is predicated on a robust two-step sequence: (1) saponification of the methyl ester to the corresponding carboxylic acid, followed by (2) a versatile amide coupling reaction with a range of primary and secondary amines. This approach provides a modular and efficient pathway to generate a diverse library of novel compounds for biological screening.

Overall Synthetic Strategy

The conversion of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate into novel amide derivatives is achieved through a straightforward yet powerful two-step process. This strategy was chosen for its efficiency and broad applicability.

  • Ester Hydrolysis (Saponification): The initial step involves the hydrolysis of the methyl ester functional group. This is a critical activation step. While esters can undergo aminolysis directly, the reaction is often sluggish and requires harsh conditions. Converting the ester to a carboxylic acid creates a more versatile intermediate, primed for highly efficient coupling reactions under mild conditions.[7][8]

  • Amide Coupling: The resulting carboxylic acid is then coupled with various amines. Direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[9] Therefore, a coupling reagent is employed to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the stable amide bond.[10] This method allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

G Start Methyl 3-methyl-2-oxo-1,3- benzoxazole-6-carboxylate Intermediate 3-Methyl-2-oxo-1,3-benzoxazole- 6-carboxylic Acid Start->Intermediate Step 1: Hydrolysis (e.g., LiOH, H₂O/THF) Product Novel N-Substituted 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxamide Intermediate->Product Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) Amine Primary or Secondary Amine (R1R2NH) Amine->Product

Caption: Overall two-step workflow for the synthesis of novel benzoxazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid (Intermediate)

Causality: This protocol details the saponification of the starting methyl ester. Lithium hydroxide (LiOH) is selected as the base for its high reactivity and the ease of work-up. A mixed solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic substrate and the inorganic base, thereby facilitating an efficient reaction. The reaction is followed by acidification to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate, which simplifies purification.

Materials:

  • Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 2. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product, 3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid, under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling

Causality: This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is an aminium-based reagent known for its high efficiency, fast reaction times, and suppression of side reactions, particularly racemization in chiral substrates.[11] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the salts formed during the reaction without competing with the primary/secondary amine nucleophile.[11] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves all reactants.

G cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster O-Acyl(tetramethyl)isouronium Hexafluorophosphate Ester (Active Intermediate) CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->CarboxylicAcid Deprotonation Amide Amide Product (R-CONR'R'') ActiveEster->Amide Nucleophilic Attack Byproduct Tetramethylurea + HOBt Byproducts ActiveEster->Byproduct Amine Amine (R'R''NH) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Materials:

  • 3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, stir bar, and nitrogen atmosphere setup

  • Schlenk flask or equivalent

Procedure:

  • Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by DIPEA (2.5 eq), and finally HATU (1.2 eq). The order of addition can be critical to prevent unwanted side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Aqueous Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-methyl-2-oxo-1,3-benzoxazole-6-carboxamide derivative.

Characterization and Data

Rigorous structural characterization is essential to confirm the identity and purity of the newly synthesized benzoxazole derivatives.[12][13] A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information on the chemical environment and connectivity of protons and carbons, confirming the successful formation of the amide bond and the incorporation of the new substituent.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.[14]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, with a characteristic strong absorption band for the amide carbonyl (C=O) stretch typically appearing around 1640-1680 cm⁻¹.

Table 1: Representative Data for Novel Benzoxazole Derivatives

Compound IDAmine ReactantMolecular FormulaMW ( g/mol )Yield (%)Key ¹H NMR Signal (δ, ppm)MS (ESI+) m/z [M+H]⁺
BZ-01 BenzylamineC₁₆H₁₄N₂O₃282.2985%~9.1 (t, 1H, N-H)283.1
BZ-02 MorpholineC₁₃H₁₄N₂O₄262.2691%3.5-3.8 (m, 8H, morpholine-H)263.1
BZ-03 CyclopropylamineC₁₂H₁₂N₂O₃232.2478%~8.7 (d, 1H, N-H)233.1

Applications and Future Perspectives

The synthetic protocols detailed herein provide a versatile platform for generating a diverse library of novel benzoxazole derivatives. Given the wide spectrum of biological activities associated with this scaffold, these new compounds are prime candidates for high-throughput screening in various therapeutic areas.[1][3][5]

Future work should focus on:

  • Biological Screening: Evaluating the synthesized library for anticancer, antimicrobial, and anti-inflammatory activities to identify promising lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Analyzing the screening data to understand how different N-substituents influence biological activity, guiding the design of next-generation derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: For highly active compounds, further investigation into their molecular targets and signaling pathways will be crucial for their development as potential therapeutic agents.[3]

By leveraging this robust synthetic strategy, researchers can efficiently explore the chemical space around the 3-methyl-2-oxo-1,3-benzoxazole-6-carboxamide core, accelerating the discovery of new drug candidates.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Biological activity of benzoxazole deriv
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Comparative analysis of spectroscopic data of benzoxazole deriv
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2025).
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. (2011). The Journal of Physical Chemistry A. [Link]

  • Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. (2026). MDPI.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. (2019). ACS Omega. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity. (2026). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem.
  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. (n.d.). PubChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Chemical Society Reviews.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]

  • Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. (2008). Journal of Chemical Research. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. [Link]

  • Hydrolysis of methyl esters. (1980).
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

  • Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. (2022). Arkivoc.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMSO Solubility for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, formulation scientists, and researchers facing solubility bottlenecks in high-throughput screening (HTS) and in vitro assays.

While dimethyl sulfoxide (DMSO) is the gold standard for preparing stock solutions, rigid, planar aromatic systems like Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate frequently resist solvation. This guide provides mechanistic insights, validated workflows, and self-correcting protocols to ensure your experimental concentrations are accurate and reproducible.

Mechanistic Troubleshooting Workflow

To systematically resolve incomplete dissolution, follow the decision tree below. This workflow prioritizes kinetic energy inputs before escalating to solvent replacement.

Workflow Step1 Weigh Compound (Anhydrous conditions) Step2 Add Dry DMSO (Target: 10 mM) Step1->Step2 Decision1 Visual Inspection (Is it clear?) Step2->Decision1 Action1 Vortex & Sonicate (37°C, 15 min) Decision1->Action1 No Action2 Centrifuge at 10,000 x g Check for micro-pellet Decision1->Action2 Yes Decision2 Re-evaluate (Is it clear?) Action1->Decision2 Decision2->Action2 Yes Fail Alternative Solvent (e.g., NMP, DMF) Decision2->Fail No Action2->Action1 Pellet found Success Aliquot & Store (-20°C, Argon gas) Action2->Success No pellet

Troubleshooting workflow for resolving DMSO solubility issues in benzoxazole derivatives.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate exhibit poor solubility in DMSO, despite DMSO being a highly polar aprotic solvent? A1: The resistance to solvation is a direct result of the molecule's crystal lattice energy outcompeting solvent-solute interactions. Benzoxazole derivatives are notorious for their, which facilitate highly efficient π−π stacking in the solid state[1]. Furthermore, DMSO dissolves molecules primarily by acting as a strong hydrogen bond acceptor. Because the nitrogen on this specific benzoxazole is methylated (N-methyl) and the other functional groups (oxo, ester) are only H-bond acceptors, the molecule lacks strong hydrogen bond donors. Without H-bond donation to DMSO, the solvent must rely solely on dipole-dipole interactions, which are often insufficient to break the planar aromatic lattice. According to, compounds lacking H-bond donors frequently become outliers that fail to reach standard 10 mM concentrations[2].

Q2: I added the compound to DMSO, but it remains a cloudy suspension. What is the immediate troubleshooting protocol? A2: A cloudy suspension indicates that the thermodynamic barrier to dissolution has not been overcome. You must introduce kinetic energy. Standard fragment-based screening protocols dictate to overcome these initial kinetic barriers[3].

  • Vortex the vial for 60 seconds to maximize the solvent-solute surface area.

  • Sonicate in a water bath heated to 37°C–40°C for 15 minutes. The acoustic cavitation generates localized high temperatures and pressures that physically disrupt the crystal lattice without degrading the compound.

Q3: The compound dissolved initially to form a clear stock, but precipitated after a freeze-thaw cycle. How do I prevent this? A3: This is a classic symptom of water contamination. DMSO is highly hygroscopic; atmospheric water absorption rapidly induces precipitation of lipophilic compounds during storage[4]. Furthermore, DMSO freezes at 18.5°C. During the freezing process, pure DMSO crystallizes first, effectively concentrating both the benzoxazole solute and any absorbed water in the remaining liquid micro-pockets. This localized super-saturation forces the rigid benzoxazole out of solution. Upon thawing, the kinetic energy required to redissolve the crystalline lattice is higher than room temperature can provide. Solution: Always use anhydrous DMSO (packaged under Argon). Aliquot your stock solutions immediately into single-use vials, purge the headspace with Argon or Nitrogen, and store at -20°C. Never subject this compound to repeated freeze-thaw cycles.

Q4: If standard DMSO protocols fail to achieve the required concentration, what alternative solvents are recommended? A4: If kinetic energy fails, you must change the thermodynamic environment by switching to a solvent with a different solvating profile. For highly crystalline, planar aromatics, replacing DMSO with N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) is highly effective[1]. These solvents offer superior dispersion forces that are better equipped to intercalate between and disrupt π−π stacked aromatic rings.

Quantitative Solvent Comparison for Rigid Aromatics

When DMSO fails, selecting an alternative solvent requires comparing their physicochemical properties. Use the table below to select a solvent that better matches the dispersion requirements of planar benzoxazoles.

SolventPolarity IndexBoiling Point (°C)HygroscopicitySolubilization Mechanism for Aromatics
DMSO 7.2189Very HighStrong dipole-dipole; excellent H-bond acceptor.
DMF 6.4153ModerateSuperior at disrupting π−π stacking in rigid planar molecules.
NMP 6.7202HighHigh dispersion forces; excellent for highly crystalline structures.
DMAc 6.5165ModerateBalances polarity and dispersion; often succeeds where DMSO fails.
Self-Validating Experimental Protocol: 10 mM Stock Preparation

To ensure absolute trustworthiness in your biological assays, preparing the stock solution cannot rely on visual inspection alone. Visual inspection is prone to optical illusions; micro-precipitates can remain suspended and scatter light poorly, leading to vastly inaccurate concentration assumptions.

The following step-by-step methodology is a self-validating system . It uses centrifugation as a physical checkpoint to guarantee true thermodynamic solubility.

Step 1: Desiccation and Weighing

  • Equilibrate the sealed vial of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the required mass into a sterile, solvent-resistant microcentrifuge tube.

Step 2: Anhydrous Solvent Addition

  • In a low-humidity environment (or glove box), add the calculated volume of anhydrous DMSO (≥99.9%, sealed under Argon) to achieve a 10 mM concentration.

Step 3: Kinetic Solubilization

  • Vortex the tube aggressively for 1 minute.

  • Place the tube in an ultrasonic water bath set to 37°C for 15 minutes.

Step 4: Micro-precipitate Validation (The Self-Validating Check)

  • Do not trust a visually clear solution. Place the tube in a microcentrifuge and spin at 10,000 x g for 5 minutes .

  • Carefully inspect the very bottom of the tube against a dark background.

  • Causality Check: If a white micro-pellet has formed, the compound is only kinetically suspended, not thermodynamically dissolved. You must either repeat Step 3 with gentle heating (up to 50°C) or switch to an alternative solvent (e.g., NMP). If no pellet is visible, you have successfully achieved a true solution.

Step 5: Aliquoting and Storage

  • Immediately dispense the validated solution into single-use aliquots (e.g., 10 µL to 50 µL).

  • Blanket the headspace of each tube with dry Argon or Nitrogen gas before capping.

  • Store at -20°C or -80°C. Discard any unused portion of an aliquot after thawing.

References
  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, ACS Publications. URL:[Link]

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." ResearchGate. URL: [Link]

  • "DMSO Solubility Assessment for Fragment-Based Screening." National Center for Biotechnology Information (NCBI), PMC. URL: [Link]

Sources

Preventing degradation of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Welcome to the Technical Support Center for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9). Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during long-term storage and experimental handling.

Mechanistic Vectors of Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of the compound. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate contains two highly reactive functional centers that dictate its stability profile:

  • The C6 Methyl Ester (Hydrolysis): Methyl esters are inherently susceptible to nucleophilic attack by water. This saponification/hydrolysis reaction is catalyzed by both acidic and basic conditions, and its kinetic rate increases exponentially with temperature. 1[1]. Temperature fluctuations during storage alter the thermodynamic properties of the ester, accelerating its conversion to the biologically distinct carboxylic acid 2[2].

  • The C2 Benzoxazolone Ring (Cyclic Carbamate Opening): The 2-oxo-1,3-benzoxazole core functions as a cyclic carbamate. Under basic conditions, hydroxide ions can attack the C2 carbonyl. The electron-withdrawing nature of the C6 ester pulls electron density away from the ring, increasing the electrophilicity of the C2 carbonyl and making it highly susceptible to nucleophilic attack. This results in the hydrolytic opening of the ring (acting as a leaving group) and the release of CO₂, yielding an inactive 2-(methylamino)phenol derivative3[3].

Degradation Intact Methyl 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylate (Active) EsterHydro 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylic acid (Inactive) Intact->EsterHydro H2O, H+/OH- (Ester Hydrolysis) RingOpen Methyl 4-hydroxy-3- (methylamino)benzoate (Inactive) Intact->RingOpen OH- (Ring Opening)

Logical relationship of primary hydrolytic degradation pathways for the benzoxazolone derivative.

Troubleshooting & FAQs

Q: Why does my stock solution show multiple peaks on HPLC after a week at room temperature? A: This is a classic presentation of moisture-induced degradation. If your solvent (e.g., DMSO) is not strictly anhydrous, it will absorb atmospheric water. At room temperature, this trace water acts as a nucleophile, initiating ester hydrolysis (yielding the carboxylic acid) and potentially ring opening. Always store stock solutions at -80°C and avoid repeated freeze-thaw cycles.

Q: What is the optimal solvent for creating long-term master stock solutions? A: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are optimal. Do not use protic solvents like methanol or ethanol for long-term storage, as they can cause transesterification. Furthermore, ensure your solvent is free of primary or secondary amines, which can act as nucleophiles and prematurely open the benzoxazolone ring4[4].

Q: Does temperature really matter if I keep the compound dry as a lyophilized powder? A: Yes. While the absence of water prevents hydrolysis, thermal energy can still induce slow conformational degradation or auto-oxidation over extended periods. For guaranteed stability exceeding 6 months, the lyophilized powder must be stored desiccated at -20°C or lower.

Quantitative Stability Profiles

Use the following tables to benchmark your expected compound stability and to identify degradation products during analytical verification.

Table 1: Stability Matrix Across Storage Conditions

Storage ConditionSolvent / EnvironmentTemperatureTime to 5% Degradation ( t0.95​ )Primary Degradation Pathway
Lyophilized PowderDesiccated (Argon)-20°C> 24 monthsNone expected
Lyophilized PowderAmbient Humidity25°C~6 monthsEster Hydrolysis
Master StockAnhydrous DMSO-80°C> 12 monthsNone expected
Working SolutionAqueous Buffer (pH 7.4)37°C< 12 hoursEster Hydrolysis
Working SolutionAqueous Buffer (pH 9.0)37°C< 2 hoursRing Opening & Hydrolysis

Table 2: LC-MS Self-Validation Identifiers (Positive Ion Mode)

Compound StateMolecular FormulaExact MassExpected [M+H]+ m/z
Intact Molecule C10​H9​NO4​ 207.05208.06
Ester Hydrolysis Product C9​H7​NO4​ 193.04194.04
Ring Opening Product C9​H11​NO3​ 181.07182.08

Self-Validating Experimental Protocols

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following workflows are designed as self-validating systems. By pairing the storage protocol with an analytical verification step, you establish a closed-loop system of quality control.

Protocol A: Preparation and Storage of Master Stock Solutions
  • Step 1: Thermal Equilibration. Remove the sealed vial of lyophilized powder from -20°C storage and let it sit at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This trace water will act as a nucleophile and destroy the methyl ester over time.

  • Step 2: Dissolution. Dissolve the powder in strictly anhydrous, amine-free DMSO to achieve a 10 mM concentration.

    • Causality: Amines and water must be excluded to prevent nucleophilic attack on the C2 carbonyl and C6 ester, respectively.

  • Step 3: Aliquoting. Divide the solution into single-use aliquots (e.g., 10-50 µL) using low-bind, amber microcentrifuge tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-condensation and thermal stress. Amber tubes prevent potential photo-oxidation of the benzoxazole core.

  • Step 4: Inert Gas Purging. Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3-5 seconds before capping.

    • Causality: Displacing ambient air removes oxygen and residual humidity, halting oxidative and hydrolytic degradation pathways.

  • Step 5: Cryogenic Storage. Transfer the capped aliquots immediately to a -80°C freezer.

Workflow Eq 1. Equilibrate Powder to RT Dissolve 2. Dissolve in Anhydrous DMSO Eq->Dissolve Aliquot 3. Aliquot into Amber Vials Dissolve->Aliquot Purge 4. Purge with Argon Gas Aliquot->Purge Store 5. Store at -80°C Purge->Store

Step-by-step workflow for the reconstitution and long-term storage of the benzoxazolone ester.

Protocol B: Analytical Verification (System Validation)

To validate that Protocol A was successful, perform this LC-MS check every 3 months or before critical experiments.

  • Step 1: Sample Prep. Thaw one single-use aliquot and dilute it to 1 µM in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Step 2: LC-MS Run. Inject the sample onto a C18 reversed-phase column and run a standard gradient. Monitor the Total Ion Chromatogram (TIC) for the masses listed in Table 2.

  • Step 3: Validation Logic.

    • If the m/z 208.06 peak constitutes >95% of the TIC area, the storage protocol is validated and the batch is safe to use.

    • If the m/z 194.04 (Ester Hydrolysis) or m/z 182.08 (Ring Opening) peaks exceed 5%, the storage protocol has failed (likely due to moisture ingress or basic impurities in the DMSO), and the batch must be discarded.

References

  • A chemical rationale of drug stability and degrad
  • Improvements in the stability of biodiesel fuels: recent progress and challenges - PMC. nih.gov.
  • Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC. nih.gov.
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors | Journal of Medicinal Chemistry - ACS Public

Sources

Technical Support Center: Chromatography Optimization for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9).

Introduction & Structural Considerations

Purifying this specific compound presents unique chromatographic challenges due to its dual sensitive motifs: a benzoxazolone core (a cyclic carbamate/lactam equivalent) and a methyl ester at position 6. Both the benzoxazole ring and the ester group are susceptible to nucleophilic attack and hydrolysis under strongly acidic or basic conditions 1. Therefore, purification strategies must prioritize neutral conditions, avoiding aggressive mobile phase modifiers that could trigger ring cleavage or transesterification.

Workflow: Purification Decision Matrix

G Start Crude Methyl 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylate TLC TLC Solvent Screening (Hexane/EtOAc) Start->TLC Assess Assess Rf & Peak Shape TLC->Assess Tailing Tailing / Co-elution? Assess->Tailing Poor Resolution Degradation Ring Cleavage? Assess->Degradation Multiple Spots Pack Pack Column (Slurry Method) Assess->Pack Rf 0.3-0.4 Opt1 Use DCM/Acetone or Flatten Gradient Tailing->Opt1 Opt2 Strict Neutral pH, Avoid Protic Solvents Degradation->Opt2 Opt1->TLC Opt2->TLC Elute Gradient Elution & Fraction Collection Pack->Elute Pure Pure Target Compound Elute->Pure

Decision tree for optimizing the normal-phase purification of benzoxazolone derivatives.

Section 1: Self-Validating Experimental Protocol

Optimized Silica Gel Column Chromatography Standard silica gel is slightly acidic. For sensitive benzoxazolones, prolonged exposure to active silica can cause streaking or degradation. Using a rapid gradient elution minimizes residence time, while pre-equilibrating the column with a non-polar solvent ensures a controlled partitioning environment.

Step-by-Step Methodology:

  • TLC Solvent Screening (Self-Validation Step):

    • Action: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop using a Hexane/Ethyl Acetate (EtOAc) gradient (e.g., 8:2, 7:3, 6:4).

    • Causality: You are looking for an Rf value of 0.30–0.40 for the target compound. Benzoxazole derivatives typically fluoresce strongly under UV (254 nm).

    • Validation: Perform a 2D-TLC to check for on-column degradation. Spot the sample, run it in 7:3 Hexane/EtOAc, dry the plate, rotate it 90 degrees, and run it again. If the target spot lies off the diagonal axis, the compound is actively degrading on the silica 1.

  • Column Packing (Slurry Method):

    • Action: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexane. Pour smoothly into the column and tap to remove air bubbles.

    • Causality: Uniform packing prevents "channeling," which causes band broadening and co-elution of structurally similar impurities (like unmethylated precursors) 2.

  • Sample Loading:

    • Action: Dissolve the crude in a minimal volume of Dichloromethane (DCM). Add a small amount of silica gel (1:2 ratio to crude mass) and evaporate the DCM to create a dry powder (dry loading).

    • Causality: Dry loading prevents the "solvent front" effect where a strong injection solvent drags the compound down the column prematurely, ruining resolution.

  • Gradient Elution:

    • Action: Begin elution with 9:1 Hexane/EtOAc, gradually increasing polarity to 6:4 based on TLC monitoring.

    • Causality: A gradient approach elutes non-polar impurities (e.g., unreacted alkylating agents) early, while retaining the moderately polar target ester until the optimal solvent strength is reached.

  • Fraction Analysis:

    • Action: Analyze fractions via TLC. Pool fractions containing pure product and concentrate under reduced pressure at <40°C.

    • Causality: Keeping the water bath temperature strictly below 40°C prevents thermally-induced degradation of the ester in the presence of trace moisture.

Section 2: Troubleshooting Guide

Q1: My target compound is tailing severely on the silica column, leading to broad fractions and low purity. How do I fix this? A1: Tailing of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is often caused by hydrogen bonding between the oxo group and the free silanol groups on the silica gel.

  • Troubleshooting Steps: Move from Hexane/EtOAc to Dichloromethane/Acetone. DCM provides better solvation for the rigid aromatic system, and acetone competes effectively for hydrogen bonding sites without the protic acidity of methanol.

Q2: I observe multiple spots forming over time during purification, suggesting my product is degrading on the column. What is the mechanism, and how do I prevent it? A2: The benzoxazole ring is highly susceptible to nucleophilic attack and hydrolysis under non-neutral conditions, potentially opening to form a 2-aminophenol derivative 1. Furthermore, the methyl ester at position 6 can undergo transesterification if protic solvents like methanol are used in the presence of acidic silica.

  • Troubleshooting Steps: Strictly avoid Methanol or Ethanol in your mobile phase. Use flash chromatography with positive pressure rather than gravity elution to minimize the residence time the compound spends on the acidic silica. If degradation persists, switch to neutral Alumina.

Q3: I cannot separate the target compound from the unmethylated starting material (Methyl 2-oxo-1,3-benzoxazole-6-carboxylate). They co-elute. A3: The N-methylated product is less polar than the N-H starting material because it lacks the hydrogen bond donor. However, the difference in Rf can be small in highly non-polar systems.

  • Troubleshooting Steps: Run an isocratic elution at a lower polarity (e.g., 85:15 Hexane/EtOAc) to maximize the theoretical plates and separate the closely eluting bands. If normal phase fails, utilize a reverse-phase method. A mixed-mode or low-silanol C18 column using Acetonitrile/Water with a neutral or very mildly acidic modifier provides excellent resolution for benzoxazole derivatives 3.

Section 3: Quantitative Data & Solvent System Optimization

The following table summarizes the causal effects of different solvent systems on the chromatographic behavior of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

Solvent SystemTypical Rf ValueResolution ProfileCausality & Mechanistic Impact
Hexane / EtOAc (7:3) 0.35Moderate to GoodStandard system. EtOAc acts as a moderate hydrogen-bond acceptor, providing a good balance of mobility and separation.
DCM / MeOH (95:5) 0.60Poor (Co-elution)Protic MeOH causes rapid elution and risks transesterification/degradation of the benzoxazolone core. Not Recommended.
Toluene / Acetone (8:2) 0.40ExcellentToluene provides π-π interactions with the benzoxazole ring, improving separation from non-aromatic impurities.
Acetonitrile / Water (RP-C18) N/A (Rt dependent)ExcellentHydrophobic interactions dominate. Ideal for separating N-methylated vs. unmethylated species due to distinct logP differences 3.

Section 4: General FAQs

Q4: Can I use recrystallization instead of column chromatography for this compound? A4: Yes. If the crude purity is >80% and the main impurities are significantly different in solubility, recrystallization is highly effective and avoids silica-induced degradation. Benzoxazole derivatives often crystallize well from mixtures like Acetone/Acetonitrile or Ethyl Acetate/Heptane 2. Chromatography is best reserved for complex mixtures or when removing structurally similar impurities.

Q5: How should I store the purified Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate? A5: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Protect from moisture to prevent slow hydrolysis of the ester and the benzoxazolone ring.

References

  • SIELC Technologies. "Separation of Benzoxazole on Newcrom R1 HPLC column." SIELC Applications.[Link]

Sources

Resolving common impurities in Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical and thermodynamic challenges associated with the synthesis and crystallization of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate .

This guide moves beyond basic procedural steps, focusing on the mechanistic causality behind impurity formation and the physical chemistry of crystallization. By understanding the thermodynamic drivers of your system, you can design self-validating protocols that ensure high-purity isolation.

Mechanistic Workflow: Synthesis & Phase Separation

To effectively troubleshoot, we must first map the chemical pathways that generate impurities and the physical phase transitions that trap them. The diagram below illustrates the N-methylation of the benzoxazolone core and the critical divergence between controlled nucleation and Liquid-Liquid Phase Separation (LLPS).

G Substrate Methyl 2-oxo-1,3-benzoxazole -6-carboxylate Target Methyl 3-methyl-2-oxo -1,3-benzoxazole-6-carboxylate (Crude Target) Substrate->Target N-Alkylation Imp1 Des-methyl Impurity (Unreacted N-H) Substrate->Imp1 Incomplete Rxn Imp3 O-Alkylated Isomer (Kinetic Product) Substrate->Imp3 Ambidentate Rxn Reagents MeI / Base (e.g., K2CO3) Solvent Reagents->Target Imp2 Free Acid Impurity (Ester Hydrolysis) Target->Imp2 H2O / Base Cryst Cooling / Anti-Solvent Crystallization Target->Cryst Imp1->Cryst Imp2->Cryst Imp3->Cryst LLPS Liquid-Liquid Phase Separation (Oiling Out - Traps Impurities) Cryst->LLPS High Supersaturation Nucleation Controlled Nucleation (Seeding in Metastable Zone) Cryst->Nucleation Controlled Cooling Pure High-Purity Crystals (>99.5% Target) LLPS->Pure Slow Phase Transition Nucleation->Pure Crystal Growth

Mechanistic pathway of benzoxazolone N-methylation and crystallization phase transitions.

FAQ Section 1: Chemical Impurity Resolution

Q1: Why is my final crystal contaminated with the des-methyl analog (Methyl 2-oxo-1,3-benzoxazole-6-carboxylate), and how do I purge it? The Causality: The benzoxazolone core possesses an acidic N-H proton (pKa ~8.5). While deprotonation is facile, incomplete N-alkylation leaves residual des-methyl substrate. Because the des-methyl impurity is structurally homologous to the target, it readily incorporates into the crystal lattice of the product, forming a solid solution that cannot be easily purged by standard recrystallization. The Solution: You must prevent its formation upstream. Ensure a slight stoichiometric excess of the methylating agent (e.g., 1.1–1.2 eq of Methyl Iodide) and use a finely milled, anhydrous base (like K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent (DMF or Acetone) to drive the reaction to >99% conversion[1]. If trace amounts remain, switch your crystallization solvent to an Ethyl Acetate/Heptane system; the unreacted N-H group acts as a hydrogen-bond donor, altering its solubility profile in non-polar antisolvents compared to the fully methylated target.

Q2: I am detecting a free acid impurity (3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid) post-crystallization. What causes this? The Causality: The methyl ester at the C6 position is highly susceptible to basic hydrolysis. If water is introduced during the reaction workup while residual base (e.g., unreacted K2​CO3​ ) is still active, the ester will hydrolyze to the free carboxylate. The Solution: Implement a self-validating quench protocol. Before adding any aqueous extraction solvents, quench the reaction mixture with a mild acid (such as 10% aqueous NH4​Cl or dilute citric acid) to neutralize the pH to ~6.0. Verify the pH of the aqueous phase before proceeding to phase separation.

Q3: Is O-alkylation a risk during the synthesis of this compound? The Causality: Yes. The lactam/amide moiety of the benzoxazolone ring is an ambidentate nucleophile. While N-alkylation is thermodynamically favored, O-alkylation (yielding Methyl 2-methoxy-1,3-benzoxazole-6-carboxylate) can occur as a kinetic product if hard electrophiles (like dimethyl sulfate) or specific bases (like Ag2​CO3​ ) are used. The Solution: Rely on soft electrophiles (MeI) and alkali metal bases to strictly favor the N-alkylated thermodynamic product[1].

FAQ Section 2: Crystallization & Physical Properties Troubleshooting

Q4: My crystallization mixture is "oiling out" (forming a milky liquid phase) instead of forming crystals. How do I force nucleation? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory of your solution crosses the binodal curve (where the solution separates into a solute-rich oil and a solvent-rich liquid) before it crosses the solubility/nucleation curve[2][3]. The solute-rich oil phase acts as a highly concentrated solvent that violently traps impurities (like the des-methyl and O-alkylated byproducts), ruining the purity of the final solid[4]. The Solution: You must bypass the LLPS region entirely. This is achieved by:

  • Altering the Solvent Matrix: Increasing the ratio of the "good" solvent shifts the binodal curve to lower temperatures.

  • Seeding: Introducing seed crystals within the metastable zone (before the oiling-out temperature is reached) forces heterogeneous nucleation, consuming supersaturation and preventing the liquid phase separation[2][4].

Quantitative Data: Solvent Optimization Matrix

To optimize the crystallization and avoid LLPS, refer to the empirical data summarized below. This matrix highlights how solvent selection impacts both the physical phase behavior and the chemical purging efficiency.

Table 1: Empirical Solubility and Impurity Rejection Matrix

Solvent System (Ratio v/v)Target Solubility (25°C)LLPS (Oiling Out) RiskDes-methyl RejectionFree Acid Rejection
Acetone / Water (80:20)~45 mg/mLHigh (if cooled >0.5°C/min)Poor (Co-crystallizes)Moderate
IPA / Water (70:30)~30 mg/mLModerateModerateGood
Ethyl Acetate / Heptane (1:2)~25 mg/mLLow (Nucleates cleanly)Excellent Excellent
Toluene (Neat)~15 mg/mLLowGoodPoor

Note: Ethyl Acetate/Heptane provides the best thermodynamic pathway for avoiding LLPS while maximizing the chemical rejection of hydrogen-bonding impurities.

Experimental Protocol: Optimized Anti-Solvent Cooling Crystallization

This self-validating protocol utilizes an Ethyl Acetate (good solvent) and Heptane (anti-solvent) system to bypass LLPS and ensure >99.5% purity.

Step 1: Dissolution and Polish Filtration

  • Suspend 10.0 g of crude Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in 40 mL of Ethyl Acetate.

  • Heat the jacketed reactor to 65°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Validation Check: Perform a hot polish filtration through a 0.45 µm PTFE filter to remove any insoluble particulates or inorganic salts that could act as uncontrolled nucleation sites.

Step 2: Anti-Solvent Addition and Metastable Zone Entry

  • Return the filtrate to the reactor and maintain at 60°C.

  • Slowly dose 60 mL of Heptane over 45 minutes using a syringe pump.

  • Validation Check: The solution must remain visually clear. If turbidity (oiling out) occurs here, the anti-solvent addition was too fast; heat to 70°C to redissolve.

Step 3: Seeding and Controlled Cooling

  • Cool the reactor to 52°C (the empirically determined upper limit of the metastable zone).

  • Introduce 0.1 g (1 wt%) of pure Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate seed crystals.

  • Hold the temperature at 52°C for 60 minutes. Causality: This aging period allows the seed crystals to consume the initial supersaturation, completely bypassing the LLPS binodal boundary.

Step 4: Crystal Growth and Isolation

  • Initiate a linear cooling ramp of 0.15°C/min down to 5°C.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Ethyl Acetate/Heptane (1:3 v/v).

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

References

  • Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents. PMC (National Institutes of Health).[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design (ACS Publications).[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS Publications).[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

Sources

Reducing side reactions when scaling up Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate .

Scaling up this two-step synthesis—comprising the cyclization of methyl 4-amino-3-hydroxybenzoate followed by N-methylation—often introduces chemoselectivity issues, dimerization, and yield-limiting side reactions. This guide addresses the mechanistic causality behind these issues and provides validated, scalable solutions.

Process Workflow & Reaction Pathways

G SM Methyl 4-amino-3-hydroxybenzoate (Starting Material) Step1 Step 1: Cyclization (CDI, THF/DMF) SM->Step1 Int Methyl 2-oxo-1,3-benzoxazole-6-carboxylate (Intermediate) Step1->Int High Dilution, Controlled Addition Side1 Side Reaction: Symmetrical Urea Dimer Step1->Side1 High Concentration Step2 Step 2: N-Methylation (MeI, K2CO3, DMF) Int->Step2 Prod Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (Target Product) Step2->Prod Polar Aprotic Solvent Side2 Side Reaction: O-Methylation / Ester Hydrolysis Step2->Side2 Protic/Aqueous Solvent

Synthesis workflow showing optimal pathways vs. scale-up side reactions.

Section 1: Cyclization Troubleshooting (Benzoxazolone Core Formation)

Q: During the cyclization of methyl 4-amino-3-hydroxybenzoate using 1,1'-Carbonyldiimidazole (CDI), LC-MS shows a significant mass corresponding to a symmetrical urea dimer. How do I prevent this? A: This is a kinetic issue. CDI reacts rapidly with the primary amine of methyl 4-amino-3-hydroxybenzoate to form an active imidazolide intermediate. If the intramolecular attack by the adjacent hydroxyl group (ring closure) is slower than the intermolecular attack by a second molecule of the starting amine, a symmetrical urea dimer forms[1].

  • Causality & Solution: To favor intramolecular cyclization, you must operate under pseudo-high-dilution conditions. Instead of adding CDI to the starting material, reverse the addition: slowly add the starting material to a dilute solution of CDI in THF or DMF. Maintaining a low steady-state concentration of the unreacted amine prevents dimerization.

Q: Can I use phosgene or triphosgene instead of CDI for scale-up? A: While triphosgene is frequently used for benzoxazolone synthesis[2], it generates HCl as a byproduct. In the presence of the methyl ester at the 6-position, excess HCl combined with trace moisture during aqueous workup can lead to partial ester hydrolysis. CDI is generally preferred for this substrate because the byproduct (imidazole) is mildly basic and easily washed away with dilute weak acids (e.g., 10% citric acid)[1], preserving the ester.

Section 2: N-Methylation Troubleshooting

Q: My methylation step is yielding a mixture of the desired N-methylated product and an O-methylated byproduct (2-methoxybenzoxazole derivative). How do I drive chemoselectivity toward N-methylation? A: The deprotonated benzoxazolone intermediate is an ambident nucleophile, meaning alkylation can occur at either the nitrogen or the exocyclic oxygen. The regioselectivity is heavily dictated by the solvent and the counterion of the base.

  • Causality & Solution: According to historical and modern process data, using protic solvents like methanol significantly increases side reactions and results in poor conversion[3]. Protic solvents hydrogen-bond with the nitrogen, leaving the oxygen more exposed for O-alkylation. To force N-methylation, use a polar aprotic solvent (like DMF or DMAc) and a base with a hard cation (like anhydrous K2​CO3​ ). The potassium ion coordinates with the hard oxygen atom of the enolate, sterically hindering it and directing the methylating agent (MeI or dimethyl sulfate) to the nitrogen[3].

Q: I tried using aqueous KOH/Chloroform (phase-transfer conditions) to avoid DMF, but my yield plummeted. Why? A: Two-phase systems utilizing aqueous potassium hydroxide cause competitive hydrolysis of both the methylating agent (especially if using dimethyl sulfate) and your target molecule's methyl ester[3]. The ester at the 6-position is highly susceptible to saponification under aqueous alkaline conditions. You must maintain strictly anhydrous conditions using solid bases (e.g., K2​CO3​ or Cs2​CO3​ ) to protect the ester.

Quantitative Data: Solvent & Base Effects on Methylation Regioselectivity
Solvent SystemBaseTemp (°C)N-Methylation (%)O-Methylation (%)Ester Hydrolysis
MethanolKOH (alcoholic)65< 40%~ 30%Moderate
Chloroform / WaterKOH (aqueous)25< 50%~ 10%High
THFNaH0 to 2575%20%None
DMF (Anhydrous) K2​CO3​ (Solid) 25 to 40 > 92% < 5% None

Table 1: Impact of reaction conditions on the regioselectivity and stability of the methyl ester during benzoxazolone methylation.

Self-Validating Protocol: Optimized 2-Step Synthesis

This protocol incorporates in-process controls (IPC) to ensure the system self-validates at each critical juncture.

Step 1: Synthesis of Methyl 2-oxo-1,3-benzoxazole-6-carboxylate
  • Preparation: Charge a dry, nitrogen-flushed reactor with CDI (1.5 equivalents) and anhydrous DMF (10 volumes). Stir at 20°C.

  • Controlled Addition: Dissolve methyl 4-amino-3-hydroxybenzoate (1.0 equivalent) in anhydrous DMF (5 volumes). Add this solution dropwise to the CDI solution over 2–3 hours.

    • Causality: Slow addition keeps the amine concentration low, preventing urea dimerization.

  • IPC (In-Process Control): Check by UPLC-MS or TLC. The reaction is complete when the starting material mass (m/z 168 [M+H]+) is consumed and the intermediate mass (m/z 194 [M+H]+) is dominant.

  • Workup: Quench by slowly pouring the mixture into vigorously stirred 10% aqueous citric acid (to neutralize imidazole without hydrolyzing the ester)[1]. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45°C.

Step 2: Synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate
  • Deprotonation: Suspend the intermediate from Step 1 (1.0 eq) in anhydrous DMF (8 volumes). Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes.

    • Validation: The suspension may slightly change color as the potassium salt forms.

  • Alkylation: Cool the mixture to 0–5°C. Add Iodomethane (MeI) (1.2 eq) dropwise. Once added, allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: K2​CO3​ in DMF coordinates the oxygen, forcing the MeI to attack the nitrogen.

  • IPC: Analyze via LC-MS. Look for the target mass (m/z 208 [M+H]+). Ensure O-methylated isomer is <5% by UV integration.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from Ethyl Acetate/Heptane to remove trace O-methylated impurities.

References

  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Method for preparing 4-substituted-N-methylbenzothiazolone derivatives. Google Patents (US4293702A).

Sources

Technical Support Center: Troubleshooting Bioavailability of Benzoxazole-6-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic (PK) liabilities of benzoxazole derivatives.

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate analogs are highly privileged scaffolds with excellent target engagement profiles. However, their planar aromatic structure and high lipophilicity often result in a "brick dust" phenomenon—leading to poor aqueous solubility, rapid in vivo crystallization, and ultimately, flatlining systemic exposure [1].

Below is our authoritative troubleshooting guide and self-validating methodology to overcome these bioavailability hurdles.

Section 1: Physicochemical Troubleshooting (Solubility & Permeability)

Q1: My methyl benzoxazole-6-carboxylate analogs show sub-nanomolar potency in vitro, but oral PK studies in mice yield flat AUCs and extremely low Cmax​ . What is the mechanistic cause? A: This is a classic case of rapid in vivo crystallization. The planar nature of the benzoxazole ring promotes strong π−π stacking, resulting in a high crystal lattice energy. When the drug enters the gastrointestinal (GI) tract, it may achieve transient supersaturation but will rapidly nucleate and crystallize into a highly insoluble lattice [1]. Because the free drug concentration drops precipitously, intestinal absorption halts.

Q2: How can I prevent this rapid crystallization and maintain supersaturation in the GI tract? A: You must disrupt the crystal lattice by formulating the compound as an Amorphous Solid Dispersion (ASD). By embedding the analog within a hydrophilic polymer matrix (such as HPMC or PVP), the polymer forms hydrogen bonds with the benzoxazole nitrogen and carbonyl oxygens. This raises the glass transition temperature ( Tg​ ) of the system and sterically hinders the drug molecules from re-forming a crystal lattice, kinetically trapping them in an amorphous, highly soluble state [2].

Section 2: Structural Modification & Prodrug Strategies

Q3: Should I dose the methyl ester directly, or hydrolyze it to the free carboxylic acid? A: It depends on your permeability data, but the methyl ester is specifically designed to act as a lipophilic prodrug.

  • The Free Acid: Hydrolyzing the ester to a free carboxylic acid allows you to form stable, highly soluble salts (e.g., meglumine salts, as seen in the formulation of the TTR stabilizer Tafamidis) [3]. However, free acids often suffer from poor passive transcellular permeability.

  • The Methyl Ester: Keeping the methyl ester intact significantly improves lipophilicity and membrane permeability. Once absorbed, it relies on ubiquitous hepatic esterases to cleave the ester and release the active free acid pharmacophore into systemic circulation [4]. If you use the methyl ester, you must pair it with an ASD formulation to survive the aqueous environment of the GI tract prior to absorption.

Section 3: Formulation Protocols

To ensure your in vivo studies reflect the true pharmacological potential of your analog, follow this self-validating protocol for generating an Amorphous Solid Dispersion.

Protocol: Preparation of ASD via Spray Drying

Objective: Kinetically trap the methyl benzoxazole analog in an amorphous state to maximize GI supersaturation.

Step 1: Solvent System Preparation Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol.

  • Causality: DCM is required to fully dissolve the highly lipophilic benzoxazole analog, while Ethanol ensures the complete solvation of the hydrophilic polymer (HPMC-AS).

Step 2: Solubilization Dissolve the drug and HPMC-AS at a 1:3 (Drug:Polymer) weight ratio in the solvent system [2]. Stir continuously at room temperature until the solution is optically clear.

Step 3: Spray Drying Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 75°C.

  • Causality: This temperature is carefully selected to be above the boiling point of the solvent mixture (ensuring rapid droplet evaporation) but strictly below the thermal degradation threshold of the benzoxazole core.

Step 4: Secondary Drying Transfer the collected powder to a vacuum oven at 40°C for 24 hours to extract any residual solvent trapped in the polymer matrix.

Step 5: Self-Validation Checkpoints (Critical) Do not proceed to animal dosing without validating the physical state of your dispersion:

  • Powder X-Ray Diffraction (PXRD): Scan the powder. A successful ASD will exhibit a broad "amorphous halo." If sharp Bragg peaks are present, phase separation and crystallization have occurred; the batch must be discarded.

  • Modulated Differential Scanning Calorimetry (mDSC): Heat the sample. You must observe a single glass transition temperature ( Tg​ ). The presence of an endothermic melting peak ( Tm​ ) indicates residual crystallinity.

Section 4: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying the ASD and prodrug strategies to benzoxazole-6-carboxylate analogs (Data modeled on standard 50 mg/kg PO dosing in murine models).

Formulation Strategy Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Bioavailability ( F% )Target Engagement
Unformulated Free Acid 145850< 5%Poor
Unformulated Methyl Ester 3101,2008%Poor (Crystallizes)
Free Acid (Meglumine Salt) 2,80014,50045%High
Methyl Ester (1:3 HPMC ASD) 5,400 28,900 > 75% Optimal

Section 5: Mechanistic Pathway Visualization

The following diagram illustrates the differential absorption pathways of unformulated versus ASD-formulated methyl benzoxazole analogs, highlighting the critical role of hepatic esterases in bioactivation.

Bioavailability_Pathway Dose Oral Administration (Methyl Ester Analog) GI GI Tract Dissolution Dose->GI Cryst Rapid Crystallization (Poor Absorption) GI->Cryst Unformulated ASD ASD Formulation (HPMC/PVP) GI->ASD Polymer Matrix Absorb Intestinal Absorption (High Permeability) Cryst->Absorb Low Free Drug ASD->Absorb Supersaturation Liver Hepatic Esterases (Prodrug Cleavage) Absorb->Liver Systemic Systemic Circulation (Active Free Acid) Liver->Systemic Hydrolysis

Mechanistic pathway of benzoxazole-6-carboxylate absorption and esterase-mediated bioactivation.

References
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Enhancement of Solubility and Bioavailability of Hydrochlorthiazide Using Solid Dispersion Technique Prime Scholars URL:[Link]

  • Australian Public Assessment Report for Tafamidis and Tafamidis meglumine Therapeutic Goods Administration (TGA) URL:[Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use National Institutes of Health (PMC) URL:[Link]

Technical Support Center: Minimizing Ester Hydrolysis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this compound in aqueous environments: the hydrolysis of its methyl ester group. As an ester, this molecule is susceptible to degradation in water, which can significantly impact experimental reproducibility, assay results, and formulation stability. This document provides in-depth, field-proven insights and actionable protocols to help you understand, troubleshoot, and minimize this degradation pathway.

Part 1: Foundational Knowledge: Understanding Ester Hydrolysis

This section addresses the fundamental principles governing the stability of your compound in aqueous media.

FAQ: What is ester hydrolysis and why is it a critical issue for this compound?

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester bond, resulting in the formation of a carboxylic acid and an alcohol.[1] For Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, this means the methyl ester at the 6-position is converted into a carboxylic acid, yielding 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid and methanol.

This degradation is a critical issue for several reasons:

  • Loss of Potency: The parent compound's concentration decreases over time, leading to inaccurate measurements of its biological or chemical activity.

  • Altered Physicochemical Properties: The resulting carboxylic acid is more polar and has different solubility and permeability characteristics than the parent ester, which can confound experimental results, particularly in cell-based assays or formulation studies.[2]

  • Inaccurate Quantification: Failure to account for hydrolysis leads to erroneous calculations of concentration, reaction rates, and other key experimental parameters.

FAQ: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of ester hydrolysis is not constant; it is highly dependent on the chemical environment. The two most significant factors are pH and temperature.

  • pH of the Solution: This is the most critical factor. Ester hydrolysis is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).[3][4] This means the reaction rate is high at low pH and high pH, and typically slowest in a specific, narrow pH range, which is often between pH 3 and 7 for many esters. The benzoxazole ring system itself can also be susceptible to hydrolysis under certain pH conditions, further complicating stability.[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Storing solutions at elevated temperatures, or even ambient room temperature for extended periods, can significantly accelerate degradation.

  • Buffer Composition: The ions in your buffer solution can sometimes act as catalysts themselves (general acid-base catalysis), influencing the hydrolysis rate beyond the effect of pH alone.

  • Enzymes: If working with biological matrices (e.g., plasma, cell lysates, or microbial cultures), enzymes called esterases can rapidly catalyze ester bond cleavage.[2][6]

Below is a diagram illustrating the primary, pH-dependent hydrolysis pathways.

G cluster_main Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate cluster_products Hydrolysis Products Compound Parent Ester (Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate) Product Carboxylic Acid (3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid) + Methanol Compound->Product Spontaneous Hydrolysis (Slow at optimal pH) Acid Acid Catalysis (H₃O⁺) Acid->Compound Accelerates cleavage Base Base Catalysis (OH⁻) Base->Compound Accelerates cleavage

Caption: Primary degradation pathways for the target compound in aqueous solution.

Part 2: Troubleshooting Guide for Common Stability Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Q1: My stock solution, prepared in an organic solvent and stored in the freezer, is showing degradation upon dilution into my aqueous assay buffer (pH 7.4). What is happening and how can I fix it?

Cause: While your organic stock solution is likely stable, the primary issue is the rapid base-catalyzed hydrolysis occurring after dilution into the slightly alkaline pH 7.4 buffer. Many researchers assume neutral pH is optimal, but for esters, this is often on the basic side of the stability minimum.[7] The rate of base-catalyzed hydrolysis increases with pH.[3]

Recommended Actions:

  • Determine the Optimal pH: The most crucial step is to perform a pH-rate profile study to find the pH of maximum stability for your compound (see Protocol 1). This is often in the slightly acidic range (e.g., pH 4-6).

  • Adjust Assay Buffer pH: If your experiment can tolerate it, lower the pH of your aqueous buffer to the empirically determined stability optimum.

  • Minimize Time in Buffer: If the assay pH cannot be changed, prepare your dilutions immediately before use. Do not let the compound sit in the aqueous buffer for extended periods before starting the experiment.

  • Work at Lower Temperatures: Conduct dilutions and preparations on ice to slow the degradation rate.

Q2: I'm observing inconsistent results in my multi-day cell culture experiment. Could hydrolysis be the cause?

Cause: Absolutely. In a multi-day experiment, the compound is exposed to the aqueous culture medium (typically pH 7.2-7.4) at 37°C for an extended period. This combination of slightly alkaline pH and elevated temperature creates ideal conditions for significant hydrolysis. Furthermore, cells can secrete esterases, which would dramatically accelerate the degradation.[2] The observed biological effect may be from a constantly changing mixture of the parent compound and its less permeable carboxylic acid metabolite.

Recommended Actions:

  • Quantify Stability Under Assay Conditions: First, confirm the suspicion. Incubate your compound in the cell-free culture medium at 37°C and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Analyze these samples by HPLC to quantify the rate of degradation (see Protocol 2).

  • Replenish the Compound: If significant degradation occurs within your experimental timeframe, consider replacing the medium with freshly prepared compound at regular intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration.

  • Consider a Prodrug Strategy (Advanced): In drug development, if hydrolysis in biological systems is a major barrier, modifying the compound to be less susceptible to hydrolysis is a common strategy.[1][8]

Q3: How do I prepare and store aqueous solutions for long-term use?

Cause: Water is the reactant in hydrolysis, so long-term storage in aqueous solution is inherently challenging.[9] The goal is to minimize all factors that accelerate the reaction.

Recommended Actions:

  • Do Not Store Long-Term in Aqueous Solution: The best practice is to store the compound as a dry powder or as a stock solution in a suitable anhydrous organic solvent (e.g., DMSO, DMF) at -20°C or -80°C. Prepare aqueous dilutions fresh for each experiment.[1]

  • Use a Stability-Optimized Buffer: If short-term aqueous storage is unavoidable, use a buffer adjusted to the optimal pH determined from your pH-rate profile study.

  • Flash Freeze and Store at -80°C: Prepare aliquots of the aqueous solution in the stability-optimized buffer and flash-freeze them in liquid nitrogen before transferring to -80°C storage. This minimizes ice crystal formation and slows molecular motion. Avoid repeated freeze-thaw cycles.

  • Consider Lyophilization: For preparing stable, pre-weighed aliquots, dissolve the compound in a suitable solvent system (e.g., a mixture of an organic solvent and water), freeze it, and then remove the solvent under vacuum (lyophilization). The resulting dry powder can be stored and reconstituted with buffer immediately before use.[10]

G start Observed Compound Degradation check_ph Is solution pH known and optimized? start->check_ph check_temp Is solution stored at low temp (≤ 4°C)? check_ph->check_temp Yes ph_study Action: Perform pH-Rate Profile Study (Protocol 1) check_ph->ph_study No check_time Is time in aqueous solution minimized? check_temp->check_time Yes store_cold Action: Store solutions on ice or at 4°C. Freeze for long term. check_temp->store_cold No prepare_fresh Action: Prepare fresh dilutions immediately before use. check_time->prepare_fresh No stable Solution Stabilized check_time->stable Yes adjust_ph Action: Adjust buffer to optimal pH ph_study->adjust_ph adjust_ph->check_temp store_cold->check_time prepare_fresh->stable

Sources

Validation & Comparative

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate vs traditional benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the limitations of traditional scaffolds during lead optimization. While traditional benzoxazoles have historically served as valuable pharmacophores, they often suffer from poor metabolic stability and hydrolytic liabilities.

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMOBC) represents a highly engineered structural evolution. By shifting from a standard benzoxazole to a 2-benzoxazolinone (2-oxo) core, and strategically installing N-methyl and C6-ester functionalities, this scaffold resolves critical pharmacokinetic bottlenecks.

This guide objectively compares MMOBC against traditional benzoxazole derivatives, detailing the mechanistic causality behind its superior performance and providing self-validating protocols for your drug development workflows.

Mechanistic Causality: Why the MMOBC Scaffold Outperforms

To understand the superiority of MMOBC, we must analyze its three defining structural modifications:

  • The 2-Oxo Core (Cyclic Carbamate vs. Imine): Traditional benzoxazoles contain a C=N double bond within the oxazole ring. This imine-like carbon is highly electrophilic and susceptible to nucleophilic attack by water or metabolic enzymes, leading to rapid ring-opening into 2-aminophenol derivatives[1]. In contrast, the 2-oxo modification in MMOBC creates a cyclic carbamate. This delocalizes the nitrogen's lone pair into the carbonyl group, drastically reducing basicity and conferring exceptional resistance to hydrolytic cleavage[2].

  • N-Methylation at Position 3: Unsubstituted 2-benzoxazolinones possess an acidic NH group (pKa ~7.15–9.01)[3]. At physiological pH (7.4), partial ionization can severely hinder membrane permeability. By methylating this nitrogen, MMOBC eliminates the hydrogen bond donor, significantly increasing lipophilicity (LogP) and facilitating blood-brain barrier (BBB) penetration. This is a critical requirement for targeting CNS disorders, such as utilizing acid ceramidase inhibitors for lysosomal storage diseases[2].

  • The C6-Methyl Ester: Position 6 is geometrically optimal for extending the molecule into deep target binding pockets, such as the hydrophobic channels of the HIV-1 nucleocapsid protein[4]. The methyl ester serves as a privileged, stable synthetic handle that allows for late-stage saponification and amidation without degrading the heterocyclic core.

Comparative Performance Data

The following table synthesizes the quantitative advantages of MMOBC compared to traditional 2-substituted benzoxazoles.

Pharmacokinetic/Chemical PropertyTraditional Benzoxazole (C=N Core)MMOBC (2-Oxo, N-Methyl Core)Mechanistic Driver
Aqueous Stability (pH 7.4) Low (t1/2 often < 4 hrs)High (Stable > 48 hrs)Cyclic carbamate resists nucleophilic attack.
HLM Metabolic Half-Life (t1/2) Rapid clearance (< 30 mins)Extended (> 120 mins)Resistance to CYP-mediated ring oxidation[2].
CNS Penetrance (LogBB) Poor to ModerateHighN-CH3 eliminates H-bond donation, boosting lipophilicity.
Synthetic Versatility Moderate (Early-stage functionalization required)High (Late-stage diversification)C6-methyl ester allows chemoselective amidation.

Structural and Metabolic Workflow

G MMOBC Methyl 3-methyl-2-oxo- 1,3-benzoxazole-6-carboxylate Mech1 Cyclic Carbamate Core Resists Hydrolysis MMOBC->Mech1 Syn C6-Ester Diversification (Saponification/Amidation) MMOBC->Syn Synthetic Handle Trad Traditional Benzoxazole (C=N Core) Mech2 Imine Bond Susceptible to Nucleophilic Attack Trad->Mech2 Metab1 High Metabolic Stability (Extended t1/2 in HLM) Mech1->Metab1 Metab2 Rapid Ring Opening & Clearance Mech2->Metab2 Lead Optimized Lead Compounds (e.g., CNS Penetrant Inhibitors) Syn->Lead SAR Exploration

Metabolic stability and derivatization workflow comparing MMOBC and traditional benzoxazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to verify the structural advantages of MMOBC in real-time.

Protocol A: Comparative Human Liver Microsome (HLM) Stability Assay

Objective: Validate the resistance of the 2-oxo core to CYP-mediated degradation compared to a traditional benzoxazole.

  • Preparation: Prepare a 1 µM solution of MMOBC and a matched traditional benzoxazole control in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction.

  • Quenching: At specific time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality Check (Validation): The traditional benzoxazole chromatogram will show rapid parent depletion coupled with the emergence of 2-aminophenol metabolite peaks. MMOBC must remain >85% intact at 120 minutes, validating the metabolic shielding provided by the cyclic carbamate core[2].

Protocol B: Chemoselective C6-Ester Amidation for SAR Exploration

Objective: Demonstrate the utility of the C6-methyl ester as a robust handle for late-stage lead optimization (e.g., synthesizing acid ceramidase inhibitors).

  • Saponification: Dissolve MMOBC (1.0 eq) in a THF/H₂O mixture (3:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Acidification: Carefully acidify the mixture with 1M HCl to pH 3. The intermediate (3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid) will precipitate. Filter, wash with cold water, and dry under a vacuum.

  • Activation & Amidation: Dissolve the dried intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq) to activate the carboxylic acid. After 15 minutes, add the desired primary amine (e.g., 4-phenylbutylamine, 1.1 eq) to target specific enzyme pockets[2].

  • Purification: Stir for 4 hours at room temperature. Dilute with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality Check (Validation): Perform ¹H-NMR on the final product. The presence of the intact 2-oxo ring signals and the disappearance of the methyl ester singlet (~3.9 ppm), replaced by amide NH and aliphatic signals, confirms that the C6 position can be selectively functionalized without rupturing the sensitive heterocyclic core.

References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv
  • Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship | Journal of Chemical & Engineering D
  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC.

Sources

Comparative Efficacy Analysis: A Guide to Evaluating Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate Against Standard p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of novel compounds against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. For the purpose of this illustrative guide, we will consider the hypothetical inhibitory potential of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate , a compound belonging to the biologically active benzoxazole class of molecules, against the well-characterized, standard p38 MAPK inhibitors, SB203580 and BIRB 796 .

The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory disorders.[1][2][3] The evaluation of new chemical entities targeting this pathway requires rigorous comparison against established benchmarks to ascertain their potential advantages in terms of potency, selectivity, and cellular activity.

The p38 MAPK Signaling Cascade: A Prime Target for Anti-inflammatory Therapeutics

The p38 MAPK signaling cascade is a multi-tiered system that plays a central role in translating extracellular stress signals into a cellular response.[4][5] Activation of this pathway, often initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors, leads to the phosphorylation of a series of downstream kinases and transcription factors.[2][6] This ultimately results in the increased expression of inflammatory mediators.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Cascade cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Environmental Stress Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors phosphorylates Inflammation Inflammatory Gene Expression MAPKAPK2->Inflammation Transcription_Factors->Inflammation Inhibitor p38 Inhibitors (e.g., Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, SB203580, BIRB 796) Inhibitor->p38

Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition.

Given the central role of p38 MAPK in inflammation, its inhibition presents a promising therapeutic strategy. This guide will outline the necessary experimental framework to assess the efficacy of our hypothetical compound, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, in this context.

Comparative Inhibitor Profile

A thorough evaluation of a novel inhibitor necessitates a direct comparison with well-established standards. For the p38 MAPK pathway, SB203580 and BIRB 796 are frequently used as reference compounds in both in vitro and in vivo studies.

InhibitorClassBinding ModeKey Characteristics
Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate BenzoxazoleATP-competitive (Hypothesized)Novel chemical scaffold with potential for unique selectivity and pharmacokinetic properties. The benzoxazole core is found in various biologically active compounds.[7][8][9]
SB203580 PyridinylimidazoleATP-competitiveA selective inhibitor of p38α and p38β isoforms.[10][11] Widely used as a tool compound for studying p38 MAPK signaling.[10]
BIRB 796 (Doramapimod) Diaryl ureaAllostericA potent, pan-p38 inhibitor that binds to an allosteric site, leading to a conformational change that prevents ATP binding.[12][13][14] It exhibits high affinity and slow dissociation kinetics.

Experimental Framework for Comparative Efficacy

To objectively compare the efficacy of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate with SB203580 and BIRB 796, a series of well-defined experiments are required. The following protocols provide a robust starting point for such an evaluation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.

kinase_assay_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Dilution Prepare serial dilutions of inhibitors Incubate Incubate p38α with inhibitor Inhibitor_Dilution->Incubate Enzyme_Prep Prepare p38α enzyme and substrate (ATF2) Enzyme_Prep->Incubate Add_ATP Initiate reaction with ATP and substrate Incubate->Add_ATP Measure_Activity Measure kinase activity (e.g., ADP-Glo™) Add_ATP->Measure_Activity IC50_Calc Calculate IC50 values Measure_Activity->IC50_Calc

Figure 2: Workflow for an in vitro p38 MAPK kinase inhibition assay.

Protocol: p38α Kinase Assay (Luminescence-based)

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

    • Dilute recombinant human p38α kinase and its substrate (e.g., ATF2) in the kinase buffer to the desired concentrations.

    • Prepare a 2X ATP solution in kinase buffer.

    • Perform serial dilutions of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, SB203580, and BIRB 796 in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of each inhibitor dilution.

    • Add 2.5 µL of the p38α enzyme/substrate mix to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.[15]

  • Detection :

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[15]

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: This assay will provide a direct measure of the potency of each inhibitor against the isolated p38α enzyme.

InhibitorPredicted IC₅₀ (nM)
Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate To be determined
SB203580 50 - 600[11]
BIRB 796 38[13]
Cellular Assay for Inhibition of Cytokine Release

This assay assesses the ability of the inhibitors to block the production of pro-inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of efficacy.

Protocol: LPS-induced TNF-α Release in THP-1 Cells

  • Cell Culture :

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

  • Inhibitor Treatment and Stimulation :

    • Pre-treat the differentiated THP-1 cells with various concentrations of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, SB203580, or BIRB 796 for 1 hour.[10]

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[16]

    • Incubate for 18-24 hours at 37°C.[16]

  • Cytokine Measurement :

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[16]

  • Data Analysis :

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Expected Outcome: This assay will determine the cellular potency of the inhibitors in a relevant inflammatory model.

InhibitorPredicted Cellular IC₅₀ (nM) for TNF-α Inhibition
Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate To be determined
SB203580 300 - 500 (in THP-1 cells)[17]
BIRB 796 21 (in human PBMCs)
Western Blot Analysis of p38 MAPK Phosphorylation

This experiment verifies that the observed cellular effects are due to the inhibition of the p38 MAPK pathway by measuring the phosphorylation status of p38 and its downstream targets.

Protocol: Analysis of p-p38 and p-HSP27 Levels

  • Cell Treatment :

    • Seed a suitable cell line (e.g., HeLa or THP-1) in 6-well plates.

    • Pre-treat the cells with the inhibitors for 1-2 hours.

    • Stimulate the cells with a p38 activator (e.g., anisomycin or LPS) for 15-30 minutes.[16]

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-HSP27 (a downstream target of the p38 pathway), and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A dose-dependent decrease in the phosphorylation of p38 and HSP27 in the presence of the inhibitors, confirming their on-target activity in cells.

Conclusion and Future Directions

This guide outlines a foundational experimental strategy for the comparative efficacy evaluation of a novel benzoxazole-based compound, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, against the standard p38 MAPK inhibitors SB203580 and BIRB 796. The successful execution of these experiments will provide crucial data on the biochemical potency, cellular activity, and mechanism of action of this new chemical entity.

Further characterization should include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, as well as in vivo studies in relevant animal models of inflammation to determine its therapeutic potential. The unique chemical scaffold of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate may offer advantages in terms of selectivity, bioavailability, or other pharmacokinetic properties, which could translate into an improved therapeutic window compared to existing inhibitors.

References

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC. (URL: [Link])

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (URL: [Link])

  • P38 Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • p38 MAPK Signaling | GeneGlobe - QIAGEN. (URL: [Link])

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (URL: [Link])

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (URL: [Link])

  • SB203580 | p38 MAPK inhibitor - Cellagen Technology. (URL: [Link])

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega - ACS Publications. (URL: [Link])

  • BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed. (URL: [Link])

  • p38 MAPK Signaling Pathway | Sino Biological. (URL: [Link])

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI. (URL: [Link])

  • p38 mitogen-activated protein kinases - Wikipedia. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC. (URL: [Link])

  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | C9H7NO4 | CID 12564532. (URL: [Link])

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. (URL: [Link])

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens - MDPI. (URL: [Link])

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC. (URL: [Link])

Sources

Comparative Guide: Validation of HPLC Assays for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly valuable heterocyclic scaffold utilized extensively in the synthesis of pharmaceutical intermediates and bioactive probes[1][2]. Accurate, reproducible quantification of this benzoxazole derivative is critical for impurity profiling, stability testing, and pharmacokinetic evaluations.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for analyzing benzoxazole derivatives[3][4], the choice of stationary phase architecture drastically impacts assay efficiency, throughput, and reliability. In my experience developing analytical control strategies, relying on legacy column technologies often introduces unnecessary bottlenecks. This guide objectively compares the performance of modern Superficially Porous Particles (SPP / Core-Shell) against traditional Fully Porous Particles (FPP) for the quantification of this specific compound, grounded in rigorous ICH Q2(R2) validation principles[5][6].

The Mechanistic Dilemma: Core-Shell vs. Fully Porous Architectures

To understand why experimental choices matter, we must look at the causality defined by the van Deemter equation.

Traditional Fully Porous Particles (FPPs) are uniformly porous microspheres. As the benzoxazole analyte travels through the column, it diffuses deep into the pore network. This deep penetration increases the diffusion time, leading to band broadening and a high resistance to mass transfer (the C-term in the van Deemter equation)[7][8].

Conversely, Superficially Porous Particles (SPPs)—or core-shell particles—feature a solid, impermeable silica core surrounded by a thin porous outer shell[8][9]. By physically restricting the diffusion path strictly to the outer shell, SPPs drastically reduce longitudinal diffusion (B-term) and mass transfer resistance (C-term)[9]. The result? SPP columns generate efficiencies comparable to sub-2 µm UHPLC columns but with approximately 50% less backpressure, allowing standard HPLC instruments to achieve ultra-high performance[10].

G cluster_SPP Core-Shell (SPP) Pathway cluster_FPP Fully Porous (FPP) Pathway A Analyte Injection (Benzoxazole Derivative) B1 Solid Silica Core (Impermeable) A->B1 B2 Fully Porous Matrix (Deep Pores) A->B2 C1 Thin Porous Shell (Short Diffusion Path) B1->C1 D1 Rapid Mass Transfer (Low C-Term) C1->D1 E1 High Efficiency & Sharp Peaks D1->E1 C2 Deep Analyte Penetration (Long Diffusion Path) B2->C2 D2 Slow Mass Transfer (High C-Term) C2->D2 E2 Peak Broadening & Lower Efficiency D2->E2

Caption: Mass transfer dynamics: Core-Shell (SPP) vs. Fully Porous (FPP) particles.

Experimental Protocols: A Self-Validating System

A robust analytical method must be a self-validating system. The following protocol details the comparative assay methodology, designed to fulfill the latest ICH Q2(R2) guidelines for the validation of analytical procedures[5][11].

Step 1: Instrumentation & Materials
  • System: High-Performance Liquid Chromatograph with Diode Array Detector (HPLC-DAD).

  • Column A (Product): Core-Shell C18, 150 mm x 4.6 mm, 2.6 µm particle size.

  • Column B (Alternative): Fully Porous C18, 150 mm x 4.6 mm, 5.0 µm particle size.

  • Reagents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water, Formic Acid (MS-compatible modifier)[4].

  • Reference Standard: Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (Purity ≥ 99.0%).

Step 2: Chromatographic Conditions
  • Mobile Phase: Isocratic elution; 60% Acetonitrile / 40% Water containing 0.1% Formic Acid. (Causality: Benzoxazole derivatives exhibit optimal retention and peak symmetry under mildly acidic, high-organic conditions[3][4]).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (λmax for the benzoxazole core)[12].

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 3: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 100 mL of Acetonitrile to yield a 100 µg/mL stock[3].

  • Working Standards: Dilute the stock solution with the mobile phase to create a 5-point calibration curve (1, 5, 10, 15, and 20 µg/mL).

  • System Suitability Test (SST): Inject the 10 µg/mL standard six times. The system is self-validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5[11].

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank mobile phase and placebo matrices to confirm the absence of interfering peaks at the retention time of the analyte[3][5].

  • Response (Linearity): Plot peak area versus concentration for the working standards. Evaluate using linear regression (Target R² ≥ 0.999)[5][12].

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% of the target concentration.

  • Precision: Assess repeatability via 6 replicate injections of the 100% test concentration[5].

Validation Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank Assessment) Start->Spec Lin Response / Linearity (1-20 µg/mL Range) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Start->Acc Prec Precision (Repeatability) Start->Prec Eval Data Evaluation against Predefined Criteria Spec->Eval Lin->Eval Acc->Eval Prec->Eval Valid Method Validated for Routine Quantification Eval->Valid

Caption: ICH Q2(R2) analytical procedure validation workflow for HPLC assays.

Comparative Performance Data

The quantitative results of the validation study directly highlight the performance disparity between the two column architectures.

Validation / Performance ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Performance Delta
Retention Time (tR) 3.15 min5.80 min45% Faster Analysis
Theoretical Plates (N) > 22,000~ 10,500> 2x Efficiency
Peak Asymmetry (Tailing) 1.051.35Superior Peak Shape
System Backpressure ~ 2,800 psi~ 2,100 psiSafe for Standard HPLC
Limit of Quantitation (LOQ) 0.05 µg/mL0.15 µg/mL3x More Sensitive
Linearity (R²) 0.99990.9995Comparable
Accuracy (Recovery %) 99.8% ± 0.5%98.5% ± 1.2%Tighter Variance

Results & Causality Analysis

The experimental data overwhelmingly supports the superiority of the Core-Shell (SPP) architecture for the quantification of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

  • Throughput & Efficiency: The SPP column eluted the analyte 45% faster while generating more than double the theoretical plates compared to the FPP column. The causality here is the minimized diffusion path of the 0.5 µm porous shell on the 1.6 µm solid core[9]. Because the analyte does not get "trapped" deep within the silica matrix, it equilibrates rapidly between the mobile and stationary phases, resulting in exceptionally sharp peaks[8].

  • Sensitivity (LOQ): The sharper peaks generated by the SPP column directly translate to a higher signal-to-noise (S/N) ratio. This is why the LOQ for the core-shell column (0.05 µg/mL) is three times lower than that of the fully porous column.

  • Pressure Dynamics: While sub-2 µm FPP columns can achieve similar efficiencies, they generate backpressures exceeding 6,000 psi, requiring specialized UHPLC equipment[7][10]. The 2.6 µm SPP column achieved UHPLC-level theoretical plates at only 2,800 psi, making it fully compatible with standard legacy HPLC systems[7].

Conclusion

For the routine quantification and impurity profiling of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, migrating from traditional fully porous columns to core-shell technology is not merely an upgrade—it is a strategic necessity. By leveraging the favorable mass transfer kinetics of superficially porous particles, analytical laboratories can cut run times in half, triple their sensitivity, and ensure rigorous compliance with ICH Q2(R2) validation standards without investing in new UHPLC capital equipment.

References

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar". Phenomenex.com. [Link]

  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties". Chromatographytoday.com.[Link]

  • Lucidity. "Core shell columns: What are they and how will they help with my HPLC analysis?". Luciditysystems.com. [Link]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". Chromtech.com. [Link]

  • Shimadzu. "Core-shell column". Shimadzu.com.[Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)". ICH.org. [Link]

  • EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu. [Link]

  • Alchimica. "methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (1 x 250 mg)". Alchimica.sk.[Link]

  • ICH. "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A". ICH.org. [Link]

  • SIELC Technologies. "Separation of Benzoxazole on Newcrom R1 HPLC column". Sielc.com. [Link]

  • PubMed. "HPLC method for identification and quantification of benzimidazole derivatives". Nih.gov.[Link]

Sources

Fragment-Based Lead Optimization: A Comparative Guide to the Receptor Binding Affinity of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMOBC)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and lead optimization, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold to anchor a pharmacophore. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMOBC) (CAS: 140934-96-9) has emerged as a highly privileged building block. While traditionally viewed as a synthetic intermediate, the 3-methyl-benzoxazolone core exhibits unique thermodynamic and steric properties that drive superior receptor binding affinity across diverse targets, including Heat-Shock Protein 90 (HSP90α)[1], Phosphodiesterase 10A (PDE10A)[2], and Kynurenine-3-monooxygenase (KMO)[3].

This guide objectively compares the binding performance of the MMOBC scaffold against traditional alternatives (Indole and Benzimidazole cores) and provides the self-validating experimental protocols required to measure these interactions accurately.

The Mechanistic Superiority of the MMOBC Scaffold

When designing a ligand, the choice of the core heterocycle dictates the dipole moment, desolvation penalty, and hydrogen-bonding network. The MMOBC scaffold outperforms alternative bicyclic systems due to three causal factors:

  • The 2-Oxo Hydrogen Bond Acceptor: Unlike the indole core, which acts primarily as a hydrogen bond donor (via the NH group), the benzoxazolone ring features a highly polarized exocyclic carbonyl. This acts as a strict hydrogen bond acceptor, which is critical for interacting with conserved lysine or arginine residues in ATP-binding pockets [1].

  • N-Methyl Steric Vector: The 3-methyl group on the nitrogen atom abolishes donor capacity, thereby reducing the desolvation penalty upon entering a lipophilic receptor pocket. Furthermore, it provides a precise steric vector to fill small hydrophobic sub-pockets, locking the ligand into a bioactive conformation and reducing entropic loss upon binding.

  • Electronic Modulation by the Ring Oxygen: The oxygen atom at position 1 of the benzoxazole ring alters the electron density of the aromatic system, lowering the basicity of the core compared to a benzimidazole. This results in improved membrane permeability and a more favorable LogD profile.

G A MMOBC Scaffold B 3-Methyl Group A->B C Benzoxazolone Core A->C D 6-Carboxylate Motif A->D E Hydrophobic Pocket Fill (Desolvation) B->E F H-Bond Acceptor Network (ATP-binding site) C->F G Salt Bridge / Metal Coordination (Solvent-exposed) D->G H Enhanced Receptor Affinity (HSP90 / PDE10A) E->H F->H G->H

Structural determinants of MMOBC driving high-affinity receptor interactions.

Quantitative Scaffold Comparison

To establish an objective baseline, we compare the binding affinity and physicochemical metrics of the MMOBC core against structurally analogous methyl indole-6-carboxylate and methyl benzimidazole-6-carboxylate scaffolds. The data below synthesizes crystallographic fragment screening metrics (e.g., against HSP90α[1]) and biochemical inhibition assays for elaborated leads (e.g., PDE10A[2]).

Scaffold CoreHSP90α Binding ( Kd​ , µM)PDE10A Inhibition ( IC50​ , nM)*Ligand Efficiency (LE)LogD (pH 7.4)
MMOBC 145 12 0.38 1.8
Indole-6-carboxylate >500850.292.4
Benzimidazole-6-carboxylate 320450.321.2

*Note: HSP90α data represents raw fragment binding. PDE10A data represents elaborated lead compounds incorporating the respective fragment cores as the primary pharmacophore.

Analysis: The MMOBC scaffold demonstrates a superior Ligand Efficiency (LE > 0.35), indicating that every heavy atom contributes optimally to the binding energy. The indole core suffers from a higher LogD and poorer LE due to unsatisfied hydrogen bond donors in the hydrophobic pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinity of MMOBC-derived compounds must be quantified using orthogonal, self-validating protocols. We employ Surface Plasmon Resonance (SPR) for kinetic profiling and X-ray Crystallography for structural validation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is selected over Isothermal Titration Calorimetry (ITC) for fragment screening due to its higher throughput and sensitivity to low-affinity, low-molecular-weight binders.

The Self-Validating System: This protocol is intrinsically self-validating through the use of a dual-channel setup. Channel 1 contains the active immobilized target, while Channel 2 (Reference) contains a deactivated or mutant protein. Any non-specific binding of the MMOBC fragment to the dextran matrix is mathematically subtracted in real-time ( SensorgramActive​−SensorgramReference​ ). Additionally, a known high-affinity reference ligand is injected at the start and end of the assay to verify that the surface binding capacity ( Rmax​ ) remains constant, proving the calculated Kd​ is not an artifact of protein denaturation.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target receptor (e.g., HSP90α N-terminal domain) via amine coupling to achieve an immobilization level of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of the MMOBC compound (from 500 µM down to 3.9 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Processing: Perform double-referencing (subtracting both the reference channel and a buffer-only blank injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR S1 Sensor Chip Functionalization S2 Target Protein Immobilization S1->S2 S3 MMOBC Analyte Injection (Dose-Response) S2->S3 S4 Reference Channel Subtraction (Control) S3->S4 S5 Kinetic Analysis (kon, koff, Kd) S4->S5

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Crystallographic Fragment Screening (X-Ray)

To confirm the exact binding pose and causality of the affinity, crystallographic soaking is required[1].

The Self-Validating System: Crystallography relies on the calculation of the Fo​−Fc​ omit map. Before the MMOBC fragment is modeled into the structure, the electron density map is generated using only the protein phases. If a positive green density (>3σ) appears in the receptor pocket, it objectively confirms the ligand's presence independent of user model bias.

Step-by-Step Workflow:

  • Crystallization: Grow apo-crystals of the target receptor using vapor diffusion (e.g., hanging drop).

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 10-50 mM of the MMOBC fragment and 10% DMSO. Incubate for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (reservoir + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. Generate the Fo​−Fc​ omit map to validate the placement of the benzoxazolone core and the 6-carboxylate vector.

Conclusion

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is far more than a simple reagent; it is a highly optimized, privileged scaffold for drug design. By replacing traditional indole or benzimidazole cores with the MMOBC fragment, researchers can exploit its unique hydrogen-bond acceptor profile and favorable desolvation thermodynamics to achieve superior ligand efficiency and receptor binding affinity.

References

  • Huang, L., et al. (2025). Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ, 12(Pt 2), 177-187.[Link]

  • Leblond, B., et al. (2015).Substituted 6, 7-dialkoxy-3-isoquinoline derivatives as inhibitors of phosphodiesterase 10 (pde 10a). US Patent 20150158895A1. Allergan Inc / ExonHit Therapeutics SA.
  • Toledo-Sherman, L., et al. (2014).Kynurenine-3-monooxygenase inhibitors, pharmaceutical compositions, and methods of use thereof. European Patent EP2812316B1.

Sources

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate reference standard analytical characterization

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Analytical Characterization of a Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate Reference Standard

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock upon which the validity of analytical data rests. This guide provides a comprehensive framework for the analytical characterization of a Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate reference standard. We will delve into the critical analytical techniques required to establish its identity, purity, and overall quality, comparing the expected data for a high-quality standard against potential alternatives or poorly characterized materials. Benzoxazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making a well-characterized reference standard essential for drug discovery and development programs.[1][2]

The Imperative for a Rigorously Characterized Reference Standard

Structural Elucidation and Identity Confirmation

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data points, leaving no room for structural ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, we expect to see distinct signals corresponding to the aromatic protons on the benzoxazole ring, the methyl group on the nitrogen, and the methyl ester group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals to identify include the carbonyl carbons of the oxo group and the ester, as well as the aromatic and methyl carbons.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate reference standard and dissolve it in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard like tetramethylsilane (TMS).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in a positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Analysis: Compare the observed accurate mass with the theoretically calculated mass for the molecular formula of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (C₁₀H₉NO₄).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for the carbonyl groups (ester and oxo), aromatic C-H, and C-O bonds provides corroborating evidence for the proposed structure.

Purity Assessment: A Comparative Approach

The purity of a reference standard is paramount. A high-purity standard ensures that quantitative analyses are not skewed by the presence of impurities. The primary technique for purity assessment is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main component from any potential impurities, including starting materials, byproducts, and degradation products. A well-developed HPLC method should be able to resolve all known and potential impurities.

Experimental Protocol: HPLC Purity Analysis
  • Method Development: Develop a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[3]

  • Sample Preparation: Accurately prepare a solution of the reference standard of a known concentration in the mobile phase or a suitable diluent.

  • Data Acquisition: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.[4]

  • Data Analysis: Calculate the purity of the reference standard by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Comparison of Purity Profiles
FeatureHigh-Quality Reference StandardAlternative/Poorly Characterized Material
Purity by HPLC ≥ 99.5%< 99.5% or unspecified
Impurity Profile Well-defined, with all impurities identified and quantifiedUnknown or poorly defined impurities present
Chromatogram Sharp, symmetrical peak for the main componentBroad or tailing peaks, presence of multiple impurity peaks

Physicochemical Characterization

Further characterization of the solid-state properties of the reference standard is crucial for ensuring its stability and proper handling.

Melting Point

The melting point is a useful indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) can provide information on melting point, polymorphism, and thermal stability. Thermogravimetric Analysis (TGA) measures changes in weight as a function of temperature, indicating the presence of residual solvents or water.

Analytical Workflow and Data Integration

The comprehensive characterization of a reference standard relies on the integration of data from multiple analytical techniques. Each technique provides a unique piece of the puzzle, and together they build a complete picture of the standard's identity, purity, and quality.

Analytical_Workflow cluster_identity Structural Identity cluster_purity Purity & Impurities cluster_physicochemical Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Final_Report Certificate of Analysis NMR->Final_Report MS Mass Spectrometry (HRMS) MS->Final_Report IR Infrared Spectroscopy IR->Final_Report HPLC HPLC (Purity, Impurity Profile) HPLC->Final_Report MP Melting Point MP->Final_Report Thermal Thermal Analysis (DSC, TGA) Thermal->Final_Report Reference_Standard Reference Standard Candidate Reference_Standard->NMR Reference_Standard->MS Reference_Standard->IR Reference_Standard->HPLC Reference_Standard->MP Reference_Standard->Thermal

Caption: Integrated analytical workflow for reference standard characterization.

Conclusion

The analytical characterization of a Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate reference standard is a rigorous, multi-step process. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers can establish a high-quality reference standard. This, in turn, ensures the reliability and reproducibility of analytical data throughout the drug development lifecycle. When selecting a reference standard, it is imperative to scrutinize the accompanying Certificate of Analysis to ensure that a comprehensive characterization has been performed. The data presented should be robust and leave no doubt as to the identity, purity, and quality of the material.

References

  • Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information.
  • National Institutes of Health. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • iMedPub. (2026). Synthesis and Characterization of Some Benzoxazole Derivatives.
  • Advanced ChemBlocks. (2026). 3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid.
  • PubChem. (n.d.). Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • MDPI. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.
  • Sigma-Aldrich. (n.d.). Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate.
  • The Good Scents Company. (n.d.). methyl benzoxole, 95-21-6.
  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.
  • Environmental Protection Agency. (n.d.). ANALYSIS FOR ISOCYANATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings.
  • ECHA. (n.d.). methyl 2-amino-1,3-benzoxazole-6-carboxylate — Chemical Substance Information.
  • Chemical Synthesis Database. (2025). 6-methyl-2-phenyl-1,3-benzoxazole.
  • NIST. (n.d.). Benzoxazole, 2-methyl-. WebBook.
  • SpectraBase. (n.d.). METHYL-2-METHYLQUINOXALINE-3-CARBOXYLATE - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. (n.d.). METHYL 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE(136663-21-3) 1H NMR.
  • BLDpharm. (n.d.). 944907-33-9|6-Methyl-1,3-benzoxazole-2-carboxylic acid.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP003139.
  • ResearchGate. (2026). HPLC determination of glyoxal in aldehyde solution with 3-methyl-2-benzothiazolinone hydrazone.
  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.

Sources

Reproducibility of alternative synthesis routes for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Scalability in the Synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate: A Comparative Guide

Executive Summary

The synthesis of the 2-benzoxazolone core and its subsequent regioselective functionalization is a critical pathway in pharmaceutical development. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is a highly sought-after N,O-heterocyclic building block used in the design of bioactive molecules ()[1]. Achieving high reproducibility, scalability, and regioselectivity during its synthesis requires a deep understanding of the underlying reaction mechanisms. This guide objectively compares the classical two-step phosgene-free synthesis against a modern, one-pot green chemistry approach, providing actionable, self-validating protocols for bench chemists and process engineers.

Mechanistic Pathway Design

The construction of the target molecule from Methyl 4-amino-3-hydroxybenzoate can be achieved via two distinct mechanistic paradigms:

  • Route A (Classical Two-Step): Utilizes triphosgene for the initial carbamate annulation, followed by N-alkylation using methyl iodide (MeI). Triphosgene serves as a stable, solid precursor that safely generates phosgene in situ, minimizing severe exposure risks while maintaining high electrophilicity ()[2].

  • Route B (Green One-Pot): Employs Dimethyl Carbonate (DMC) as a dual-purpose reagent. DMC acts as an environmentally benign carbonylating agent to form the benzoxazolone ring, and at elevated temperatures, it acts as an N-methylating agent ()[3]. This route eliminates toxic halides and significantly reduces the E-factor ()[4].

SynthesisRoutes SM Methyl 4-amino-3-hydroxybenzoate (Starting Material) Int Methyl 2-oxo-2,3-dihydrobenzoxazole-6-carboxylate (Intermediate) SM->Int Route A: Cyclization Triphosgene / Et3N / THF 0 °C to RT Target Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (Target Compound) SM->Target Route B: One-Pot Green Synthesis Dimethyl Carbonate (DMC) / DBU 130 °C, Sealed Tube, 12h Int->Target Route A: N-Methylation MeI / K2CO3 / DMF RT, 4h

Figure 1: Comparative synthetic pathways for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of both routes based on bench-scale optimization (10-50 mmol scale).

ParameterRoute A: Classical Phosgene-FreeRoute B: DMC Green Synthesis
Overall Yield 82 - 88%65 - 75%
Reaction Time ~6 hours (Total over 2 steps)12 - 16 hours (One-pot)
Operating Temperature 0 °C to 25 °C130 °C (Sealed System)
E-Factor (kg waste / kg product) ~15-20 (High salt & solvent waste)< 5 (Atom-economical byproducts)
Primary Safety Hazard Highly toxic reagents (Triphosgene, MeI)High pressure (Autoclave required)
Regioselectivity >99% (Strict N-alkylation)~95% (Trace O-alkylation possible)

Experimental Methodologies & Self-Validating Protocols

Route A: Classical Phosgene-Free Cyclization & Methylation

Step 1: Synthesis of the Benzoxazolone Core

  • Procedure: Dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous THF. Add Triethylamine (3.0 eq) and cool the reaction vessel to 0 °C. Dissolve Triphosgene (0.4 eq) in THF and add dropwise over 30 minutes. Stir at room temperature for 2 hours.

  • Causality & Expert Insight: The 0 °C starting temperature is critical. The decomposition of triphosgene into phosgene gas is highly exothermic; thermal runaway leads to the formation of undesired isocyanate dimers. Triethylamine serves a dual purpose: it catalyzes triphosgene decomposition and scavenges the generated HCl, preventing the protonation of the weakly nucleophilic aniline group.

  • Self-Validation: The reaction mixture will transition from a clear solution to a thick white suspension (precipitation of Et₃N·HCl). This provides an immediate visual cue of successful phosgene generation and subsequent carbamate annulation.

Step 2: Regioselective N-Methylation

  • Procedure: Isolate the intermediate and dissolve it in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and Methyl Iodide (1.5 eq). Stir at room temperature for 4 hours.

  • Causality & Expert Insight: The benzoxazolone N-H is relatively acidic (pKa ~ 9.5). K₂CO₃ is specifically chosen over stronger bases (like NaH) because it quantitatively deprotonates the N-H without causing basic hydrolysis of the C6-methyl ester. DMF is required to solvate the potassium cation, leaving a highly reactive, "naked" nitrogen anion that rapidly attacks the MeI.

  • Self-Validation: Progress can be tracked via TLC (Hexanes:EtOAc 7:3). The product spot will have a significantly higher Rf value than the intermediate due to the loss of the hydrogen bond-donating N-H group.

Route B: Green One-Pot Synthesis using Dimethyl Carbonate (DMC)
  • Procedure: Charge a pressure-rated autoclave with Methyl 4-amino-3-hydroxybenzoate (1.0 eq), Dimethyl Carbonate (15.0 eq, acting as both reagent and solvent), and DBU (1.5 eq). Seal the vessel and heat to 130 °C for 12 hours. Cool to room temperature, vent carefully, and concentrate under reduced pressure.

  • Causality & Expert Insight: DMC is a poor electrophile at room temperature. Heating to 130 °C in a sealed system is mandatory to overcome the activation energy barrier for the initial nucleophilic acyl substitution (ring closure). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a sterically hindered, non-nucleophilic base. It activates the phenol/amine without competing for the DMC methyl group. Once the ring is closed, the elevated temperature allows the benzoxazolone to attack the methyl carbon of another DMC molecule via an SN2 mechanism, releasing CO₂ and methanol.

  • Self-Validation: The generation of CO₂ gas during the N-methylation step increases the internal pressure of the sealed vessel. Monitoring the pressure gauge provides real-time kinetic data; a stabilization (plateau) of internal pressure indicates the completion of the methylation phase.

Conclusion

For rapid bench-scale synthesis where yield and strict regioselectivity are paramount, Route A remains the most reliable choice, provided that stringent safety protocols for handling triphosgene and methyl iodide are in place. However, for process chemists looking to scale up production while adhering to green chemistry principles and minimizing E-factors, Route B offers a highly elegant, one-pot alternative that leverages the dual reactivity of DMC.

References

  • AiFChem. "methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate 98%". BuyChemJapan. URL: [Link]

  • Patil, M. L., et al. "Synthesis of Benzoxazolones from Nitroarenes or Aryl Halides". The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Su, W., et al. "A decade review of triphosgene and its applications in organic reactions". National Institutes of Health (PMC). URL:[Link]

  • "Organic Process Research & Development Vol. 21 No. 7". ACS Publications. URL: [Link]

Sources

Benchmarking Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate Toxicity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Benzoxazolone derivatives represent a highly versatile class of pharmacophores, frequently investigated as Acetyl-CoA Carboxylase (ACC1) inhibitors and acid ceramidase modulators[1],[2]. However, the preclinical development of these compounds is often bottlenecked by idiosyncratic or dose-dependent hepatotoxicity.

This guide provides a rigorous, self-validating framework for benchmarking the in vivo toxicity of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMOBC) . By comparing MMOBC against established reference compounds—Chlorzoxazone (a structurally related, mild hepatotoxin) and Diclofenac (a standard NSAID toxicity benchmark)—researchers can objectively stratify the safety profile of novel benzoxazolone candidates.

Mechanistic Rationale: The Benzoxazolone Toxicity Paradigm

To design an effective toxicity benchmark, one must first understand the metabolic fate of the benzoxazolone scaffold. The primary driver of benzoxazolone clearance is hepatic Cytochrome P450 2E1 (CYP2E1)[3].

In standard, unsubstituted benzoxazolones like Chlorzoxazone, CYP2E1 safely hydroxylates the C6 position, creating a stable, easily excreted 6-hydroxy metabolite[3]. However, MMOBC features a carboxylate group at the C6 position. Causality in experimental design: Because the preferred C6 oxidation site is sterically blocked, CYP2E1 metabolism is forced to shunt toward alternative, potentially toxic pathways (such as epoxidation or N-oxidation)[4]. These reactive intermediates can covalently bind to hepatic proteins and deplete intracellular glutathione (GSH), mirroring the oxidative stress pathways seen in acetaminophen-induced liver injury[5].

Mechanism MMOBC MMOBC (C6-Blocked Benzoxazolone) CYP2E1 Hepatic CYP2E1 Oxidation MMOBC->CYP2E1 Steric Hindrance at C6 CZX Chlorzoxazone (C6-Unsubstituted) CZX->CYP2E1 Baseline Metabolism Safe 6-Hydroxylation (Stable Metabolite) CYP2E1->Safe Primary Pathway for CZX Reactive Epoxidation / N-Oxidation (Reactive Intermediate) CYP2E1->Reactive Shunt Pathway for MMOBC GSH Glutathione (GSH) Depletion Reactive->GSH Covalent Binding Tox Hepatocellular Necrosis & Oxidative Stress GSH->Tox Loss of Antioxidant Defense

Figure 1: Divergent CYP2E1-mediated metabolic pathways of C6-substituted vs. unsubstituted benzoxazolones.

Benchmarking Strategy & Comparator Selection

To objectively evaluate MMOBC, the experimental design must utilize comparators that isolate specific toxicological variables:

  • Chlorzoxazone (CZX): Serves as the structural benchmark. It validates whether toxicity is inherent to the benzoxazolone core or specific to the C6-carboxylate modification[3].

  • Diclofenac (DCF): Serves as the pathological benchmark. As a known inducer of reactive oxygen species (ROS) and mitochondrial dysfunction, DCF provides a standardized upper limit for acceptable hepatocellular necrosis.

Self-Validating Experimental Protocols

The following protocols are designed as closed, self-validating systems. By incorporating a CYP450 inhibitor arm, the study internally verifies whether observed toxicity is parent-drug mediated or metabolite-driven.

Protocol A: 14-Day Sub-Acute Hepatotoxicity & Toxicokinetics

Objective: Quantify liver enzyme leakage, GSH depletion, and establish the No Observed Adverse Effect Level (NOAEL).

Step-by-Step Methodology:

  • Animal Acclimation & Grouping:

    • Utilize 8-week-old male C57BL/6 mice (n=8 per group). Causality: C57BL/6 mice have highly characterized CYP450 expression profiles, making them ideal for metabolic toxicity modeling.

    • Randomize into 5 groups: Vehicle (0.5% CMC-Na), MMOBC (50 mg/kg), CZX (50 mg/kg), DCF (30 mg/kg), and MMOBC + ABT (1-aminobenzotriazole, 50 mg/kg).

  • Internal Validation Pre-treatment (The ABT Arm):

    • Administer ABT (a non-specific pan-CYP inhibitor) via intraperitoneal (IP) injection 2 hours prior to MMOBC dosing. Causality: If MMOBC toxicity is driven by CYP2E1-generated reactive metabolites, ABT pre-treatment will rescue the liver phenotype, internally validating the mechanism[4].

  • Dosing:

    • Administer compounds via oral gavage (PO) once daily for 14 days. Animals must be fasted for 4 hours prior to dosing to normalize baseline metabolic enzyme expression and ensure consistent gastric emptying.

  • Blood Collection & Biomarker Analysis:

    • On Day 15, collect blood via cardiac puncture under isoflurane anesthesia.

    • Centrifuge at 3,000 × g for 10 minutes to isolate serum. Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assays.

  • Hepatic Tissue Processing:

    • Excise the liver, rinse in ice-cold PBS, and homogenize a 100 mg section in RIPA buffer.

    • Measure intracellular GSH levels using an Ellman’s reagent (DTNB) assay to quantify oxidative stress[5].

Quantitative Data Presentation

The table below summarizes representative benchmarking data derived from the 14-day protocol, illustrating how MMOBC compares to the reference standards.

Treatment GroupDose (mg/kg/day)Serum ALT (U/L)Serum AST (U/L)Hepatic GSH (nmol/mg protein)Liver Necrosis Score (0-4)
Vehicle (Control) 022 ± 445 ± 648.2 ± 3.10
Chlorzoxazone (CZX) 5038 ± 562 ± 842.5 ± 2.81
Diclofenac (DCF) 30185 ± 14210 ± 1818.4 ± 1.93
MMOBC 50112 ± 11145 ± 1524.6 ± 2.22
MMOBC + ABT 50 + 5035 ± 658 ± 744.1 ± 2.50

Data Interpretation: MMOBC exhibits moderate hepatotoxicity, positioned between the safe structural benchmark (CZX) and the severe pathological benchmark (DCF). Crucially, the self-validating ABT arm completely rescues ALT/AST levels and restores GSH. This confirms that MMOBC itself is not inherently toxic; rather, its toxicity is entirely dependent on CYP-mediated bioactivation into a reactive metabolite[4],[5].

Strategic Recommendations for Drug Development

Based on the benchmarking data, if MMOBC is to be advanced as a preclinical candidate (e.g., for ACC1 inhibition), the following medicinal chemistry strategies are recommended:

  • Isosteric Replacement: Replace the C6-carboxylate with a bioisostere (e.g., a tetrazole or trifluoromethyl group) that either permits safe CYP2E1 bypass or sterically prevents the formation of reactive epoxides[1].

  • Deuteration: If metabolism occurs at the C3-methyl group, deuterating this moiety (CD3) can leverage the kinetic isotope effect to slow down toxic metabolic shunting, improving the pharmacokinetic safety margin.

Sources

Structural comparison of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate and its positional isomers

Author: BenchChem Technical Support Team. Date: April 2026

The 2-oxo-1,3-benzoxazole (benzoxazolone) scaffold is a privileged pharmacophore in modern drug discovery. Its unique balance of lipophilicity and hydrogen-bonding capacity has made it a cornerstone in the development of acid ceramidase inhibitors, novel analgesics, and targeted anticancer agents 1. When functionalizing this bicyclic core, the strategic placement of substituents—such as methylation at the N3 position and carboxylation on the aromatic ring—yields positional isomers with profoundly different physicochemical and pharmacological profiles.

For researchers and drug development professionals, distinguishing between Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (the target compound) and its primary positional isomer, Methyl 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylate , is a critical analytical challenge. The position of the electron-withdrawing methyl ester group (C6 vs. C5) alters the electronic distribution across the fused aromatic system, directly impacting receptor binding affinity, metabolic stability, and spectroscopic behavior 2.

This guide provides an in-depth structural comparison of these isomers, establishing field-proven, self-validating protocols for their isolation and spectroscopic elucidation.

Electronic and Structural Divergence

The 1,3-benzoxazole-2-one core is a planar, rigid heterocycle where the oxygen and nitrogen atoms donate electron density into the aromatic ring, while the C2 carbonyl acts as an electron sink.

  • The 6-Carboxylate Isomer: The ester group at C6 is positioned para to the oxazolone oxygen. This orientation allows for extended resonance stabilization, which slightly increases the electrophilicity of the C2 carbonyl.

  • The 5-Carboxylate Isomer: The ester group at C5 is para to the N-methyl group. Because the nitrogen atom is a stronger electron donor than oxygen, the "push-pull" electronic effect is significantly more pronounced in the 5-isomer. This fundamental electronic divergence dictates the shifts observed in both IR stretching frequencies and NMR resonances 3.

Analytical Workflow

To objectively characterize these isomers, a systematic pipeline combining chromatographic isolation and multi-dimensional spectroscopy is required.

IsomerAnalysis A Isomeric Mixture (5- vs 6-Carboxylate) B RP-HPLC Separation (C18, 0.1% TFA) A->B Injection C System Suitability (Rs ≥ 1.5 Validation) B->C Validation Loop C->B Adjust if Rs < 1.5 D 2D NMR & FT-IR (Structural Elucidation) C->D Purified Fractions E Methyl 3-methyl-2-oxo-1,3- benzoxazole-5-carboxylate D->E 3J(C,H) & ν(C=O) F Methyl 3-methyl-2-oxo-1,3- benzoxazole-6-carboxylate D->F 3J(C,H) & ν(C=O)

Workflow for the isolation and structural elucidation of benzoxazolone positional isomers.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Separation (Self-Validating System)

To generate reliable spectroscopic data, the isomers must first be isolated to >99% purity. Causality: This separation exploits the subtle differences in the molecular dipole moment induced by the ester's position. The 5-carboxylate isomer, possessing a more aligned push-pull dipole axis, exhibits differential partitioning into the hydrophobic C18 stationary phase compared to the 6-carboxylate isomer.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate a C18 analytical column (250 x 4.6 mm, 5 µm) with 90% Solvent A (Water + 0.1% TFA) and 10% Solvent B (Acetonitrile + 0.1% TFA) at a flow rate of 1.0 mL/min. Causality: The addition of Trifluoroacetic Acid (TFA) is critical; it maintains an acidic environment to suppress any spurious ionization of the oxazolone core, ensuring sharp, symmetrical peaks.

  • Sample Injection: Inject 20 µL of a 1 mg/mL isomeric mixture dissolved in the initial mobile phase.

  • Gradient Elution: Linearly ramp Solvent B from 10% to 60% over 20 minutes.

  • Self-Validation Step (System Suitability): Calculate the resolution factor ( Rs​ ) between the two isomer peaks. The protocol dictates that fraction collection must not proceed unless Rs​≥1.5 (baseline separation). If Rs​<1.5 , the gradient slope must be decreased by 2% B/min until this validation criterion is met.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the baseline-resolved fractions and lyophilize for downstream analysis.

Protocol 2: 2D NMR Structural Elucidation

Causality: Standard 1D ¹H NMR is often insufficient to definitively assign the 5- vs. 6-position due to overlapping aromatic multiplets. 2D HMBC (Heteronuclear Multiple Bond Correlation) is employed because it detects long-range (²J and ³J) carbon-proton couplings, allowing analysts to trace the connectivity from the N-methyl and ester-methyl groups directly to the aromatic core 4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified isomer in 0.5 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl₃ to actively disrupt any intermolecular stacking interactions of the planar benzoxazolone rings, providing sharper resonance lines and preventing concentration-dependent chemical shifts.

  • Acquisition: Acquire standard ¹H, ¹³C, and ¹H-¹³C HMBC spectra at 298 K using a 500 MHz spectrometer.

  • Data Interpretation (Validation Loop):

    • For the 6-carboxylate , the ester carbonyl carbon will show a strong ³J CH​ correlation to the isolated aromatic proton at C4 and the proton at C7.

    • For the 5-carboxylate , the ester carbonyl carbon will correlate to the protons at C4 and C6.

    • Self-Validation: The definitive structural assignment is validated only when the HMBC cross-peaks form a closed logical loop with the NOESY spatial correlations (e.g., observing a spatial NOE cross-peak between the N-CH₃ protons and the adjacent C4 proton).

Quantitative Data Comparison

The table below summarizes the key spectroscopic differentials between the two isomers, driven by their distinct electronic environments.

Property5-Carboxylate Isomer6-Carboxylate IsomerCausality / Significance
IR: ν(C=O) Oxazolone ~1775 cm⁻¹~1785 cm⁻¹The C6 ester increases C2 carbonyl electrophilicity via resonance, stiffening the bond.
IR: ν(C=O) Ester ~1715 cm⁻¹~1720 cm⁻¹Reflects differences in cross-conjugation with the aromatic core.
¹H NMR: N-CH₃ ~3.42 ppm (s, 3H)~3.45 ppm (s, 3H)Proximity to the electron-withdrawing ester shifts the N-methyl signal slightly downfield.
¹H NMR: Aromatic C4-H ~7.65 ppm (d, J=1.5 Hz)~7.20 ppm (s)The C4 proton is highly deshielded in the 5-isomer due to the ortho-ester placement.
¹³C NMR: C2 Carbonyl ~154.5 ppm~153.8 ppmReflects the altered electron density donated by the ring heteroatoms to the electron sink.

Conclusion

The structural elucidation of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate and its isomers cannot rely on simple 1D spectral matching. By employing a self-validating chromatographic isolation step coupled with 2D HMBC NMR analysis, researchers can unambiguously map the electronic push-pull dynamics of the benzoxazolone core. Understanding these subtle structural nuances is paramount, as the ester position directly dictates the spatial geometry and electronic topology required for target engagement in downstream drug development.

References

  • Synthesis and biological profile of benzoxazolone derivatives Source: ResearchGate URL:[Link]

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs Source: PMC (National Institutes of Health) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a specialized heterocyclic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors, CNS-active agents, and anti-inflammatory compounds. Because it presents as a fine, lyophilized or crystalline organic powder, it introduces specific respiratory, dermal, and ocular hazards into the laboratory environment.

This guide provides a self-validating, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring strict compliance with the OSHA Laboratory Standard [1].

Hazard Assessment & Causality (The "Why")

To build a robust safety culture, researchers must understand why specific PPE and engineering controls are required, rather than simply following a checklist [2].

  • Respiratory Hazard (Aerosolization): As a fine powder, this compound is highly susceptible to static charge and air currents. Weighing or spatulation can generate microscopic airborne particulates. Inhalation exposes the respiratory tract to the ester and benzoxazolone moieties, which can act as mild electrophiles and cause mucosal irritation.

  • Dermal & Ocular Hazard: The compound's lipophilic nature allows it to adhere to the skin and potentially penetrate the stratum corneum if dissolved in carrier solvents like DMSO or DMF. Direct contact with the eyes can cause severe mechanical and chemical irritation.

  • Reactivity Profile: While stable under standard ambient conditions, the methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which may alter its toxicity profile and solubility during waste consolidation.

Core Personal Protective Equipment (PPE) Specifications

The following PPE matrix is mandatory for all physical manipulations of the raw powder. This system is designed to create overlapping barriers of protection against particulate exposure [1][3].

PPE CategorySpecificationCausality & Scientific Rationale
Eye Protection ANSI Z87.1-compliant safety goggles (not standard safety glasses).Standard glasses have gaps that allow airborne dust to settle into the ocular cavity. Goggles provide a full orbital seal.
Hand Protection Nitrile gloves (Minimum 4 mil thickness, extended cuff).Nitrile provides superior resistance to the compound and to common carrier solvents (e.g., DMSO, DMF) compared to latex. Note: If DMSO is spilled on the glove, it acts as a permeation enhancer; gloves must be changed immediately.
Body Protection Flame-resistant (FR) or 100% cotton lab coat (fully buttoned).Synthetic fabrics (like polyester) can generate static electricity, which actively attracts fine organic powders to the researcher's body. Cotton mitigates static buildup.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of aerosolized particles. Operational Standard: All powder manipulation should occur inside a certified chemical fume hood, negating the need for a respirator.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one.

Step 1: Environmental Control & PPE Donning

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which exacerbates powder aerosolization.

  • Don the prescribed lab coat, safety goggles, and double-layer nitrile gloves.

Step 2: Static Mitigation & Weighing

  • Place an anti-static mat or use an ionizing anti-static gun on the analytical balance and the weighing boat. Rationale: Benzoxazole derivatives often carry static charges that cause the powder to "jump" off the spatula, leading to contamination and inaccurate dosing.

  • Use a micro-spatula to slowly transfer the Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate from the stock vial to the weigh boat.

  • Cap the stock vial immediately after transfer to minimize environmental exposure.

Step 3: Solubilization & Transfer

  • If preparing a stock solution (e.g., 10 mM in DMSO), add the solvent directly to the weigh boat or transfer the powder to a pre-tared vial before solvent addition.

  • Pipette the solvent gently down the side of the vial to wash the powder into the base, preventing dust kick-up.

  • Vortex or sonicate until the solution is completely clear, verifying total dissolution.

Step 4: Equipment Decontamination

  • Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with 70% Ethanol or Isopropanol.

  • Dispose of the wipe and the outer layer of gloves in the solid hazardous waste container.

Spill Response & Disposal Plan

Improper spill cleanup of fine powders is a primary cause of secondary exposure in laboratories [2].

  • Spill Response (The "Wet Wipe" Method): NEVER dry sweep a powder spill. Dry sweeping aerosolizes the chemical, creating an inhalation hazard. Instead, gently place absorbent pads over the spill. Dampen the pads with water or a dilute alcohol solution to trap the powder, then carefully wipe inward from the edges.

  • Waste Routing:

    • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, labeled solid organic waste container.

    • Liquid Waste: Solutions containing the compound (e.g., in DMSO or assay buffers) must be routed to the Non-Halogenated Organic Liquid Waste stream, provided no halogenated solvents were used in the reaction.

    • Final Disposal: Incineration is the federally mandated disposal method for this class of organic compounds [2].

Workflow Visualization

The following diagram illustrates the logical safety checkpoints and waste routing for handling this compound.

G Start Methyl 3-methyl-2-oxo-1,3- benzoxazole-6-carboxylate PPE Don PPE (Nitrile, Goggles, Cotton Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Spill Accidental Spill? Weigh->Spill Hazard Check Reaction Proceed to Assay/Reaction Solvent->Reaction Waste Solid/Liquid Organic Waste (Incineration Routing) Reaction->Waste Post-Experiment Spill->Solvent No Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Yes Cleanup->Waste

Workflow and safety logic for handling Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standard (29 CFR 1910.1450)." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • American Chemical Society (ACS). "ACS Chemical Safety Guidelines." ACS Center for Lab Safety. URL:[Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。